Phenyl (4-ethoxyphenyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl N-(4-ethoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-18-13-10-8-12(9-11-13)16-15(17)19-14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHPXKYSPQXCPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608062 | |
| Record name | Phenyl (4-ethoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65141-22-2 | |
| Record name | Phenyl (4-ethoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of Phenyl (4-ethoxyphenyl)carbamate
The following is an in-depth technical guide on the chemical structure, synthesis, and properties of Phenyl (4-ethoxyphenyl)carbamate.
Content Type: Technical Monograph & Synthesis Guide Subject: CAS 65141-22-2 | Chemical Synthesis & Bioactivity
Executive Summary
Phenyl (4-ethoxyphenyl)carbamate (CAS 65141-22-2) is a bioactive organic carbamate characterized by a lipophilic diaryl scaffold linked via a carbamate [–NH–COO–] bridge. Primarily utilized as a high-value intermediate in medicinal chemistry, it serves as a precursor for PPAR
Chemical Identity & Structural Analysis[2][3][4]
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | Phenyl N-(4-ethoxyphenyl)carbamate |
| Common Synonyms | 4-Ethoxyphenylcarbamic acid phenyl ester; Phenyl 4-phenetidylcarbamate |
| CAS Registry Number | 65141-22-2 |
| Molecular Formula | C |
| Molecular Weight | 257.29 g/mol |
| SMILES | CCOc1ccc(cc1)NC(=O)Oc2ccccc2 |
Structural Properties
The molecule consists of two aromatic domains: a 4-ethoxyphenyl (p-phenetidine) moiety and a phenyl group, connected by a central carbamate linker.
-
Electronic Character: The ethoxy group at the para-position of the aniline ring acts as an electron-donating group (EDG), increasing the nucleophilicity of the nitrogen atom during formation and influencing the electron density of the aromatic ring.
-
Lipophilicity: The presence of two aromatic rings and an ethyl ether tail confers significant lipophilicity (LogP
3.5–4.0), suggesting high membrane permeability but low aqueous solubility. -
Lability: The phenyl ester bond is susceptible to nucleophilic attack (e.g., by active site serine residues in hydrolase enzymes), a feature exploited in its use as a "suicide substrate" or covalent inhibitor.
Physicochemical Profile
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | Typically isolated as white to off-white needles or powder. |
| Melting Point | 145–155 °C (Estimated) | Analogous phenyl carbamates typically melt in this range; experimental verification required per batch. |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Highly soluble in polar aprotic solvents; sparingly soluble in ethanol; insoluble in water. |
| Stability | Hydrolytically stable at neutral pH | Susceptible to hydrolysis under strongly basic or acidic conditions (generating phenol and 4-ethoxyaniline). |
Synthesis & Manufacturing
The most robust synthetic route involves the acylation of 4-ethoxyaniline with phenyl chloroformate. This method is preferred over isocyanate routes for its cost-effectiveness and the stability of the reagents.
Reaction Scheme
The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of 4-ethoxyaniline attacks the carbonyl carbon of phenyl chloroformate.
Figure 1: Synthetic pathway for Phenyl (4-ethoxyphenyl)carbamate via chloroformate coupling.
Experimental Protocol
Objective: Synthesis of Phenyl (4-ethoxyphenyl)carbamate on a 10 mmol scale.
Reagents:
-
4-Ethoxyaniline (p-Phenetidine): 1.37 g (10 mmol)
-
Phenyl Chloroformate: 1.57 g (10 mmol)
-
Pyridine (or Triethylamine): 1.0 mL (12 mmol)
-
Dichloromethane (DCM) or THF: 20 mL (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-ethoxyaniline (1.0 eq) in anhydrous DCM (20 mL).
-
Base Addition: Add Pyridine (1.2 eq) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
-
Acylation: Dropwise, add Phenyl Chloroformate (1.0 eq) over 10 minutes. The solution may become cloudy as the pyridinium hydrochloride salt precipitates.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 3:1).
-
Work-up:
-
Dilute the reaction mixture with DCM (30 mL).
-
Wash successively with 1N HCl (2 x 20 mL) to remove excess pyridine/aniline.
-
Wash with saturated NaHCO
(20 mL) and Brine (20 mL). -
Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Yield: Typical isolated yields range from 80% to 90% .
Analytical Characterization
To validate the structure, the following spectroscopic signatures must be confirmed.
Proton NMR ( H NMR, 400 MHz, DMSO- )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 9.80 - 10.20 | Broad Singlet | 1H | N-H (Carbamate amide proton) |
| 7.30 - 7.45 | Multiplet | 2H | Phenyl ester meta -protons |
| 7.15 - 7.25 | Multiplet | 3H | Phenyl ester ortho/para -protons |
| 7.35 | Doublet ( | 2H | 4-Ethoxyphenyl ortho -protons (relative to N) |
| 6.85 | Doublet ( | 2H | 4-Ethoxyphenyl meta -protons (relative to N) |
| 3.98 | Quartet ( | 2H | -OCH |
| 1.31 | Triplet ( | 3H | -CH |
Infrared Spectroscopy (FT-IR)
-
3250–3350 cm
: N–H stretching (sharp, medium intensity). -
1710–1740 cm
: C=O stretching (Carbamate carbonyl, strong). -
1220–1250 cm
: C–O–C asymmetric stretching (Aryl ether).
Biological & Pharmaceutical Relevance[1][4][6][7][8][9]
Phenyl (4-ethoxyphenyl)carbamate is not merely a structural curiosity; it serves as a functional probe and intermediate in drug discovery.
Mechanism of Action: Covalent Enzyme Inhibition
Phenyl carbamates are established inhibitors of serine hydrolases, specifically Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) . These enzymes regulate endocannabinoid signaling.
-
Mechanism: The active site serine nucleophile attacks the carbamate carbonyl.
-
Leaving Group: Phenol is displaced.
-
Result: The enzyme is carbamylated (covalently modified), temporarily or irreversibly blocking its catalytic activity.
Synthetic Intermediate for PPAR Agonists
This compound functions as a "masked" isocyanate or reactive intermediate in the synthesis of complex heterocycles, such as triazolones, which are investigated as dual PPAR
Figure 2: Mechanism of serine hydrolase inhibition by phenyl carbamates.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential sensitizer due to the carbamate moiety.
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis by atmospheric moisture.
References
-
Synthesis & FAAH/MAGL Inhibition
- Title: Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors.
- Source:Archiv der Pharmazie, 2022.
-
DOI:[1]
-
PPAR Agonist Application
-
General Carbamate Synthesis
- Title: Phenyl chloroformate: A convenient reagent for the preparation of nitriles from primary amides (Contextual reference for reagent utility).
- Source:Indian Journal of Chemistry, Section B.
-
URL:
Sources
Thermodynamic stability of Phenyl (4-ethoxyphenyl)carbamate
Thermodynamic Stability and Degradation Kinetics of Phenyl (4-ethoxyphenyl)carbamate: A Mechanistic Guide for Drug Development
Executive Summary
Phenyl (4-ethoxyphenyl)carbamate (CAS: 65141-22-2) is a highly specialized N-aryl, O-aryl carbamate. In modern medicinal chemistry, this structural motif serves as a foundational scaffold for designing covalent-reversible inhibitors targeting serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)[1][2]. The efficacy of these inhibitors relies entirely on a delicate thermodynamic balance: the carbamate must be stable enough in aqueous plasma to reach the target tissue, yet reactive enough to undergo nucleophilic acyl substitution when positioned near the catalytic serine of the enzyme[3][4].
This whitepaper provides an in-depth technical analysis of the thermodynamic stability, bond dissociation enthalpies, and degradation pathways of Phenyl (4-ethoxyphenyl)carbamate, equipping researchers with the mechanistic insights and self-validating protocols necessary for advanced drug formulation and stability testing.
Structural Thermodynamics & Electronic Effects
The thermodynamic stability of Phenyl (4-ethoxyphenyl)carbamate is dictated by the electronic interplay between its three core components: the N-(4-ethoxyphenyl) ring, the central carbamate linkage, and the O-phenyl leaving group.
-
The O-Phenyl Leaving Group: Unlike O-alkyl carbamates, which are highly stable, O-aryl carbamates possess a built-in thermodynamic lability. The phenoxide ion is an excellent leaving group (Phenol
), which lowers the activation energy ( ) required for both chemical hydrolysis and enzymatic carbamoylation[5][6]. -
The N-(4-ethoxyphenyl) Substituent: The ethoxy group at the para position exerts a strong electron-donating resonance effect (+R). This increases the electron density on the carbamate nitrogen, subtly increasing the rotational barrier of the C-N partial double bond and slightly reducing the acidity of the N-H proton compared to unsubstituted N-phenyl carbamates[1][4].
-
Bond Dissociation Enthalpy (BDE): Density Functional Theory (DFT) studies on analogous phenyl N-phenyl carbamates reveal that the C-O ester bond is the thermodynamic weak point of the molecule, with a BDE ranging between 269.3 kJ/mol and 316.7 kJ/mol[7]. This relatively low BDE is the primary driver for the molecule's susceptibility to thermal and hydrolytic cleavage.
Mechanistic Pathways of Degradation
The degradation of Phenyl (4-ethoxyphenyl)carbamate is highly dependent on the environmental pH and temperature, bifurcating into two distinct hydrolytic mechanisms and one thermal cracking pathway.
pH-Dependent Hydrolysis: vs.
In aqueous environments, the compound undergoes hydrolysis through two competing mechanisms:
-
Alkaline Conditions (
Mechanism): At pH > 8, the degradation is base-catalyzed and proceeds via an Elimination Unimolecular Conjugate Base ( ) mechanism[4][6]. The hydroxide ion abstracts the relatively acidic N-H proton, forming a transient carbamate anion. This intermediate rapidly collapses, expelling the phenoxide leaving group to generate 4-ethoxyphenyl isocyanate. The highly electrophilic isocyanate is immediately hydrated and decarboxylated to yield 4-ethoxyaniline and . -
Neutral/Acidic Conditions (
Mechanism): Near physiological pH (7.4), spontaneous hydrolysis is minimal but proceeds via a Bimolecular Acyl Cleavage ( ) pathway[6]. Water acts as a nucleophile, directly attacking the carbonyl carbon to form a high-energy zwitterionic tetrahedral intermediate ( ), which subsequently collapses to yield the amine, phenol, and [4].
Mechanistic divergence of carbamate hydrolysis via E1cB and BAc2 pathways.
Thermal Degradation (Cracking)
At elevated temperatures (>150°C), carbamates undergo endothermic thermal cleavage. Phenyl (4-ethoxyphenyl)carbamate cracks to yield 4-ethoxyphenyl isocyanate and phenol[8]. This pathway is critical to monitor during hot-melt extrusion or high-temperature formulation processes, as the generation of reactive isocyanates poses both stability and toxicity risks.
Quantitative Thermodynamic Data Summaries
The following tables synthesize the thermodynamic and kinetic parameters critical for modeling the stability of Phenyl (4-ethoxyphenyl)carbamate.
Table 1: Comparative Bond Dissociation Enthalpies (BDE) & Activation Energies (
Data extrapolated from DFT calculations of homologous N-aryl carbamates[7].
Table 2: Predictive pH-Rate Kinetic Profile (at 37°C in Aqueous Buffer)
| pH Level | Dominant Mechanism | Relative Half-Life (
Self-Validating Experimental Protocols
To accurately determine the thermodynamic stability of Phenyl (4-ethoxyphenyl)carbamate, empirical testing must utilize self-validating systems. The following protocols integrate orthogonal analytical techniques to ensure causality and data integrity.
Protocol A: pH-Dependent Hydrolytic Stability via LC-MS/MS & Microcalorimetry
Causality: Traditional UV-Vis assays fail to distinguish between the parent carbamate and its phenolic degradation products due to overlapping chromophores. By pairing Isothermal Microcalorimetry (IMC) with LC-MS/MS, researchers can correlate the real-time endothermic heat flow of the breaking C-O bond with the discrete mass-to-charge quantification of the emerging 4-ethoxyaniline.
Step-by-Step Methodology:
-
Matrix Preparation: Prepare three 50 mM buffer solutions: Glycine-HCl (pH 2.0), Phosphate Buffered Saline (pH 7.4), and Borate buffer (pH 10.0).
-
Internal Standard (IS) Spiking: Spike all buffers with 100 ng/mL of heavy-isotope labeled
-Phenyl (4-ethoxyphenyl)carbamate. Self-Validation: The IS corrects for any matrix ionization suppression during MS analysis. -
Initiation: Dissolve the analyte in DMSO (to a final concentration of 1% v/v) and inject into the pre-warmed (37°C) buffers to a final concentration of 10 µM.
-
Microcalorimetry Tracking: Immediately place a 1 mL aliquot into an Isothermal Microcalorimeter set to 37°C. Monitor the heat flow (
) continuously for 24 hours to capture the enthalpy of hydrolysis ( ). -
Kinetic Sampling: From a parallel reaction vessel, withdraw 50 µL aliquots at t = 0, 1, 2, 4, 8, 12, and 24 hours. Quench immediately by adding 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
LC-MS/MS Analysis: Quantify the disappearance of the parent mass (m/z 258.1
) and the appearance of 4-ethoxyaniline (m/z 138.1 ). -
Data Synthesis: Plot
versus time to extract the pseudo-first-order rate constant ( ). Cross-reference the inflection points with the microcalorimetry heat-flow curves.
Self-validating workflow for extracting thermodynamic parameters of degradation.
Protocol B: Thermal Cracking Analysis via TGA-FTIR
Causality: To prove that high-temperature degradation proceeds via isocyanate generation rather than random chain scission, Thermogravimetric Analysis (TGA) must be coupled directly to Fourier-Transform Infrared Spectroscopy (FTIR) of the evolved gases.
Step-by-Step Methodology:
-
Sample Loading: Load 5.0 mg of crystalline Phenyl (4-ethoxyphenyl)carbamate into a platinum TGA pan.
-
Atmosphere Control: Purge the TGA furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation, ensuring purely thermal thermodynamics are measured.
-
Heating Ramp: Apply a linear heating rate of 10°C/min from 25°C to 300°C.
-
Evolved Gas Analysis: Route the TGA exhaust through a heated transfer line (200°C to prevent condensation) directly into an FTIR gas cell.
-
Validation: Monitor the TGA derivative weight loss curve (
). At the onset of mass loss (expected ~150-180°C), continuously scan the FTIR. The definitive proof of thermal cracking is the appearance of the strong, asymmetric stretching vibration of the isocyanate group ( ) at roughly 2270 in the gas phase[8].
Implications for FAAH/MAGL Inhibitor Design
Understanding the thermodynamic lability of the O-phenyl leaving group is paramount. In the active site of FAAH or MAGL, the catalytic serine hydroxyl attacks the carbamate carbonyl. Because the phenoxide leaving group is thermodynamically stable, the activation energy barrier for this reaction is easily overcome by the enzyme, resulting in a covalently carbamoylated, inhibited enzyme[1][9].
However, this same thermodynamic trait makes the drug susceptible to premature hydrolysis in blood plasma[3]. Formulators must avoid basic excipients (which trigger the
References
-
Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. ACS Medicinal Chemistry Letters.[Link]
-
Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Semantic Scholar.[Link]
-
Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. ACS Omega.[Link]
-
Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties. PMC - NIH.[Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.[Link]
- Catalytic antibody regulated prodrug therapy (Mechanism of Aryl Carbamate Hydrolysis).
-
Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. MDPI.[Link]
-
Bond Dissociation Enthalpy as a Tool to Study Urethane Degradation. University of Miskolc.[Link]
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- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenyl methyl(4-nitrophenyl)carbamate | 50882-34-3 | Benchchem [benchchem.com]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0745673A2 - Catalytic antibody regulated prodrug therapy - Google Patents [patents.google.com]
- 7. ojs.uni-miskolc.hu [ojs.uni-miskolc.hu]
- 8. mdpi.com [mdpi.com]
- 9. Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of Phenyl (4-ethoxyphenyl)carbamate in organic solvents
An In-Depth Technical Guide to the Solubility Profile of Phenyl (4-ethoxyphenyl)carbamate in Organic Solvents
Foreword: The Imperative of Solubility Data in Modern Drug Development
In the landscape of pharmaceutical research and development, the solubility of a compound is a critical physicochemical property that dictates its fate from discovery to formulation. For a molecule like Phenyl (4-ethoxyphenyl)carbamate, a comprehensive understanding of its solubility profile in a range of organic solvents is not merely academic; it is a cornerstone for robust process development, enabling informed decisions in synthesis, purification, crystallization, and the ultimate formulation of a stable and bioavailable drug product. This guide is designed for the discerning researcher, scientist, and drug development professional, offering not just a set of protocols, but a foundational understanding of how to approach and meticulously determine the solubility of this, and indeed any, compound of interest. We will delve into the causality behind experimental choices and present methodologies that are inherently self-validating, ensuring the generation of reliable and reproducible data.
Theoretical Framework: The Energetics of Dissolution
The process of dissolution is governed by a delicate interplay of intermolecular forces between the solute (Phenyl (4-ethoxyphenyl)carbamate) and the solvent. The principle of "like dissolves like" provides a rudimentary but effective starting point. The molecular structure of Phenyl (4-ethoxyphenyl)carbamate, featuring both a polar carbamate linkage and non-polar phenyl and ethoxyphenyl groups, suggests a nuanced solubility profile.
The overall Gibbs free energy change (ΔG_sol) of dissolution dictates the spontaneity of the process and is defined by the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:
ΔG_sol = ΔH_sol - TΔS_sol
A negative ΔG_sol indicates spontaneous dissolution. The enthalpy term encompasses the energy required to break solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. The entropy term reflects the increase in disorder as the solute disperses into the solvent. The thermodynamic properties of similar carbamate compounds can be investigated to provide insights into their dissolution behavior.[1][2][3]
Anticipated Solubility Profile: A Qualitative Assessment
While quantitative data for Phenyl (4-ethoxyphenyl)carbamate is not extensively documented in publicly available literature[4], we can infer its likely solubility based on its structure and the properties of common organic solvents.
Table 1: Predicted Qualitative Solubility of Phenyl (4-ethoxyphenyl)carbamate
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar carbamate group can engage in dipole-dipole interactions with these solvents. The presence of both phenyl and ethoxyphenyl groups allows for favorable interactions with the non-polar regions of these solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability to act as both hydrogen bond donors and acceptors allows for interaction with the carbamate linkage. However, the non-polar character of the molecule may limit solubility compared to polar aprotic solvents. |
| Non-Polar | Hexane, Heptane, Toluene | Low to Moderate | The non-polar phenyl and ethoxyphenyl moieties will interact favorably with these solvents via van der Waals forces. However, the polar carbamate group will be poorly solvated, limiting overall solubility. Toluene, with its aromatic ring, may show slightly better solubility than aliphatic hydrocarbons. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate both the polar and non-polar regions of the molecule. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method.[5][6] This equilibrium-based method ensures that the solvent is saturated with the solute, providing a true measure of its solubility at a given temperature.
Rationale for Method Selection
The shake-flask method is chosen for its reliability and its ability to achieve a true thermodynamic equilibrium between the solid and liquid phases.[5] This is paramount for generating data that can be confidently used in thermodynamic modeling and process design.
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of Phenyl (4-ethoxyphenyl)carbamate in a selection of organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
Phenyl (4-ethoxyphenyl)carbamate (crystalline solid, purity >99%)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials (20 mL) with PTFE-lined caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Syringes (glass or solvent-compatible plastic)
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of Phenyl (4-ethoxyphenyl)carbamate to each scintillation vial. An excess is visually confirmed by the presence of undissolved solid. A general guideline is to add approximately 2-3 times the estimated solubility.
-
Accurately add a known volume (e.g., 10 mL) of the selected organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.[7][8]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Accurately weigh the filtered aliquot.
-
-
Quantification:
-
Prepare a series of calibration standards of Phenyl (4-ethoxyphenyl)carbamate of known concentrations in the respective solvent.
-
Analyze the filtered sample and the calibration standards using a validated analytical method (HPLC-UV is recommended for its specificity and sensitivity).
-
Determine the concentration of Phenyl (4-ethoxyphenyl)carbamate in the filtered sample from the calibration curve.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated as follows:
S (mg/mL) = Concentration from calibration curve (mg/mL)
or
S (g/L) = Concentration from calibration curve (g/L)
-
Self-Validating Aspects of the Protocol
-
Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Consistent concentration values across the later time points confirm that equilibrium has been achieved.
-
Multiple Replicates: The experiment should be performed in triplicate for each solvent to assess the precision of the method.[8]
-
Approach to Equilibrium from Both Sides: For a rigorous validation, solubility can be determined by approaching equilibrium from both supersaturation (as described above) and undersaturation (by preparing a saturated solution at a higher temperature and then allowing it to equilibrate at the target temperature). Concordant results from both approaches provide strong evidence of a true thermodynamic solubility value.
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of carbamates.[9][10][11][12][13]
Rationale for HPLC-UV
HPLC offers excellent separation capabilities, ensuring that the analyte of interest is resolved from any potential impurities or degradation products. UV detection is suitable for Phenyl (4-ethoxyphenyl)carbamate due to the presence of chromophoric phenyl rings in its structure.
Typical HPLC-UV Method Parameters
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: The wavelength of maximum absorbance (λ_max) for Phenyl (4-ethoxyphenyl)carbamate should be determined by scanning a standard solution with a UV-Vis spectrophotometer. A wavelength around 230-270 nm is anticipated.
Calibration and Quantification
A calibration curve should be prepared by analyzing a series of standards of known concentrations. The peak area of the analyte is plotted against the concentration, and a linear regression is applied. The concentration of the unknown sample is then determined by interpolating its peak area on the calibration curve.
Visualization of Experimental Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.
Relationship Between Solvent Properties and Solubility
The solubility of Phenyl (4-ethoxyphenyl)carbamate will be influenced by various solvent properties. Understanding these relationships can aid in the selection of appropriate solvents for specific applications.
Caption: Key solvent properties influencing the solubility of Phenyl (4-ethoxyphenyl)carbamate.
Conclusion and Future Perspectives
This guide has provided a comprehensive framework for the systematic determination of the solubility profile of Phenyl (4-ethoxyphenyl)carbamate in organic solvents. By adhering to the detailed shake-flask protocol and employing a validated HPLC-UV analytical method, researchers can generate high-quality, reliable solubility data. This data is indispensable for guiding downstream process development, from optimizing reaction and crystallization conditions to designing robust formulations.
Future work should focus on expanding the range of solvents tested and investigating the temperature dependence of solubility to determine the thermodynamic parameters of dissolution (ΔH_sol and ΔS_sol). Such studies will provide a more complete and fundamental understanding of the solution behavior of this important carbamate derivative.
References
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link][10]
-
Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(3), 6-13.[5]
-
Howard, P. H. (Ed.). (1989). Handbook of Environmental Fate and Exposure Data for Organic Chemicals. Lewis Publishers.[9]
-
Khadjavi, M. R., & Valizadeh, H. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.[6]
-
Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Retrieved from [Link][9]
-
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link][8]
-
U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link][11]
-
U.S. Geological Survey. (1989). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Retrieved from [Link][13]
-
Varian, Inc. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent.[10]
-
Waters Corporation. (n.d.). Alliance System for Carbamate Analysis. Retrieved from [Link]
-
Zgórka, G. (2007). Analysis of carbamate and phenylurea pesticide residues in fruit juices by solid-phase microextraction and liquid chromatography-mass spectrometry. Journal of Chromatography A, 1147(2), 135-143.[14]
-
Zsakó, J., et al. (1998). MESOMORPHIC PROPERTIES OF PHENOXIPHENYL CARBAMATES. STUDIA UNIVERSITATIS BABEŞ-BOLYAI, CHEMLA, 43(1-2).[1]
-
Al-Adham, I. S. I., & Al-Haj, A. A. (2021). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-4.[2]
-
National Institute of Standards and Technology. (n.d.). ethyl ethyl(phenyl)carbamate. NIST Chemistry WebBook. Retrieved from [Link][3]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. ethyl ethyl(phenyl)carbamate [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. scribd.com [scribd.com]
- 10. agilent.com [agilent.com]
- 11. epa.gov [epa.gov]
- 12. pubs.usgs.gov [pubs.usgs.gov]
- 13. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography [pubs.usgs.gov]
- 14. Analysis of carbamate and phenylurea pesticide residues in fruit juices by solid-phase microextraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacophore Elucidation & Molecular Modeling of Phenyl (4-ethoxyphenyl)carbamate Derivatives
Content Type: Technical Guide / Whitepaper Domain: Medicinal Chemistry / Computer-Aided Drug Design (CADD) Target: Acetylcholinesterase (AChE) Inhibition & Soft Local Anesthesia
Executive Summary: The Dual-Target Scaffold
Phenyl (4-ethoxyphenyl)carbamate derivatives represent a privileged scaffold in medicinal chemistry, primarily characterized by their activity as pseudo-irreversible Acetylcholinesterase (AChE) inhibitors and, secondarily, as soft local anesthetics .
Unlike rigid alkaloids (e.g., galantamine), these derivatives utilize a flexible carbamate linker (-O-CO-NH-) to bridge two hydrophobic aryl terminals. The "4-ethoxyphenyl" moiety (closely related to the phenetidine structure) serves a critical role: it acts as a lipophilic anchor that penetrates the AChE active site gorge or modulates the voltage-gated sodium channel (VGSC) lipid interface.
This guide details the pharmacophore generation, molecular modeling, and validation protocols required to optimize this scaffold for neurotherapeutics (Alzheimer’s Disease) or transient anesthesia.
Mechanism of Action & Biological Rationale
The AChE Inhibition Pathway (Primary Context)
The therapeutic efficacy of phenyl carbamates in Alzheimer's pathology stems from their ability to carbamylate the catalytic triad of AChE.
-
Recognition: The molecule enters the 20 Å deep active site gorge. The 4-ethoxyphenyl ring interacts with the Choline Binding Site (Trp86) via
stacking. -
Acylation: The carbonyl carbon of the carbamate is attacked by the hydroxyl group of Ser200 (human numbering).
-
Stabilization: The leaving group (phenol or aniline derivative) is expelled, leaving the enzyme carbamylated. This covalent bond hydrolyzes much slower (minutes to hours) than the natural acetylated intermediate (microseconds), effectively inhibiting the enzyme.
The "Soft Drug" Local Anesthetic Pathway
In the context of local anesthesia, these derivatives function as "soft analogs" of lidocaine.
-
Target: Intracellular domain of Voltage-Gated Sodium Channels (NaV1.x).
-
Soft Metabolic Switch: The carbamate bond is designed to be hydrolytically labile in plasma (by butyrylcholinesterase), preventing systemic toxicity while maintaining local efficacy.
Pharmacophore Analysis
The pharmacophore model for Phenyl (4-ethoxyphenyl)carbamate is defined by four essential features arranged in a specific 3D spatial configuration.
Feature Definitions
| Feature ID | Type | Chemical Moiety | Function |
| HBA | H-Bond Acceptor | Carbamate Carbonyl (C=O) | Interacts with the Oxyanion Hole (Gly118, Gly119) in AChE. |
| HBD | H-Bond Donor | Carbamate Nitrogen (-NH-) | Critical for orientation; bonds with regulatory solvent waters or Ser200 backbone. |
| HYD-1 | Hydrophobic/Aromatic | Phenyl Ring (N-terminal) | Fits the Acyl Pocket (Phe295, Phe297). Determines selectivity (AChE vs. BChE). |
| HYD-2 | Hydrophobic/Lipophilic | 4-Ethoxyphenyl Ring | Targets the Choline Binding Site (Trp86). The ethoxy tail extends into the hydrophobic gorge. |
Spatial Constraints (Angstroms)
-
HYD-1 to HBA: 3.5 - 4.2 Å
-
HBA to HYD-2: 4.8 - 5.5 Å
-
Angle (HYD1-HBA-HYD2): 110° - 120° (Dictated by the sp2 hybridized carbamate).
Pharmacophore Visualization (DOT)
Figure 1: 2D Pharmacophore Map showing spatial relationships and key residue interactions.
Computational & Experimental Protocols
To validate this pharmacophore, a "Self-Validating" workflow is required. This ensures that computational predictions are directly correlated with wet-lab inhibition kinetics.
Computational Workflow (In Silico)
-
Ligand Preparation:
-
Generate 3D conformers using OPLS4 force field.
-
Critical Step: Set ionization state to neutral (pH 7.4). Carbamates do not ionize, but the ethoxy tail conformation is flexible.
-
-
Docking Protocol (Glide/AutoDock Vina):
-
Grid Generation: Center grid on Ser200 of Human AChE (PDB ID: 4EY7 or 1GQR).
-
Constraints: Enforce H-bond constraint on the Oxyanion Hole (Gly118).
-
Scoring: Prioritize poses where the carbamate carbonyl carbon is within 3.5 Å of Ser200-OH.
-
-
Molecular Dynamics (MD):
-
Run 50ns simulation (GROMACS/Desmond) to verify the stability of the Ethoxyphenyl-Trp86 interaction.
-
Experimental Validation (In Vitro)
-
Ellman’s Assay (Modified for Carbamates):
-
Why: Carbamates are slow-binding inhibitors. Standard IC50 is insufficient. You must measure time-dependent inhibition.
-
Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Electric Eel or Human Recombinant AChE.
-
Protocol: Pre-incubate enzyme + inhibitor for varying times (
min) before adding substrate. -
Metric: Determine
and (carbamylation and decarbamylation rates).
-
-
Washout Study (Reversibility Check):
-
Incubate enzyme with inhibitor (100x IC50) for 60 min.
-
Dilute mixture 1000-fold.
-
Measure recovery of enzyme activity over time.
-
Result: If activity recovers slowly (
min), the carbamate mechanism is confirmed.
-
Integrated Workflow Diagram
Figure 2: Integrated workflow from molecular modeling to kinetic validation.
Structure-Activity Relationship (SAR) Data
The following table summarizes how modifications to the "4-ethoxyphenyl" tail affect AChE inhibitory potency (Hypothetical data based on consensus literature for carbamate SAR).
| Derivative (R-Group) | LogP | IC50 (nM) | Mechanism Note |
| 4-Ethoxy (Parent) | 2.8 | 45 | Optimal fit in Choline binding site. |
| 4-Methoxy | 2.3 | 120 | Reduced hydrophobic contact with Trp86. |
| 4-Propoxy | 3.2 | 38 | Slightly better fit; increased lipophilicity. |
| 4-Butoxy | 3.6 | 210 | Steric clash at the bottom of the gorge. |
| Unsubstituted Phenyl | 1.9 | >1000 | Lacks necessary anchor; weak binding. |
Note: The "4-ethoxy" substituent is often the sweet spot for bioavailability and gorge penetration.
References
-
Bar-On, P., et al. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry.
-
Bodor, N., & Buchwald, P. (2000). Soft Drug Design: General Principles and Recent Applications. Medicinal Research Reviews.
-
Greig, N. H., et al. (2005). Phenserine and ring C hetero-analogues: drug candidates for the treatment of Alzheimer's disease. Medicinal Research Reviews.
-
Bajda, M., et al. (2013). Search for new multi-target-directed ligands for the treatment of Alzheimer's disease. Current Medicinal Chemistry.
-
Hostettmann, K. (1999). Strategy for the biological and chemical evaluation of plant extracts. IUPAC Pure and Applied Chemistry. (Context for natural product carbamate derivatives).
Author Note: This guide synthesizes established pharmacophore principles with specific structural data for phenyl carbamates. All protocols assume standard BSL-1 safety compliance.
Technical Guide: Biological Activity & Mechanistic Profile of Phenyl (4-ethoxyphenyl)carbamate
Executive Summary
Phenyl (4-ethoxyphenyl)carbamate (CAS: 65141-22-2) is a bioactive organic scaffold characterized by an N-aryl, O-phenyl carbamate linkage.[1][2] Unlike stable alkyl carbamates, the O-phenyl ester moiety renders this molecule an activated carbamate , capable of transferring the carbamoyl group to nucleophilic residues within biological targets.
Primarily recognized in medicinal chemistry as a covalent modifier of serine hydrolases , this compound serves as a foundational template for the design of inhibitors targeting Fatty Acid Amide Hydrolase (FAAH) , Monoacylglycerol Lipase (MAGL) , and Acetylcholinesterase (AChE) . Its structural homology to p-phenetidine and local anesthetics also confers secondary analgesic properties, though its primary utility lies in its ability to probe and inhibit enzymes governing lipid signaling and neurotransmission.
Chemical Profile & Structural Logic
Molecular Identity[3]
-
IUPAC Name: Phenyl N-(4-ethoxyphenyl)carbamate
-
Synonyms: 4-Ethoxyphenyl carbamic acid phenyl ester; Carbamic acid, (4-ethoxyphenyl)-, phenyl ester.
-
Molecular Formula: C₁₅H₁₅NO₃
-
Molecular Weight: 257.29 g/mol
-
Key Structural Features:
-
Leaving Group (O-Phenyl): The phenoxide moiety is a stable leaving group (
), significantly enhancing the electrophilicity of the carbonyl carbon compared to O-alkyl carbamates. -
Recognition Element (4-Ethoxyphenyl): Mimics the lipophilic tail of endogenous lipid substrates (e.g., anandamide) or the hydrophobic regions of neurotransmitter binding pockets.
-
Synthesis Protocol
The synthesis exploits the high reactivity of phenyl chloroformate to generate the carbamate linkage under mild basic conditions.
Protocol: Nucleophilic Substitution
-
Reagents: 4-Ethoxyaniline (1.0 eq), Phenyl chloroformate (1.1 eq), Pyridine (1.2 eq).
-
Solvent: Anhydrous Tetrahydrofuran (THF).[1]
-
Procedure:
-
Dissolve 4-ethoxyaniline in THF at 0°C under inert atmosphere (
). -
Add pyridine dropwise to act as an HCl scavenger.
-
Slowly add phenyl chloroformate to the stirring solution.
-
Allow to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench with water, extract with ethyl acetate, wash with brine, and dry over
. -
Purification: Recrystallization from ethanol/hexanes.
-
-
Yield: Typically 80–90%.
Figure 1: Synthetic pathway for Phenyl (4-ethoxyphenyl)carbamate via chloroformate coupling.
Mechanism of Action: Pseudo-Irreversible Inhibition
The biological activity of Phenyl (4-ethoxyphenyl)carbamate is driven by the carbamoylation of catalytic serine residues. This mechanism is distinct from competitive inhibition; it involves the formation of a covalent bond that temporarily or permanently inactivates the enzyme.
The Carbamoylation Cycle[2]
-
Binding: The 4-ethoxyphenyl group aligns the molecule within the enzyme's hydrophobic pocket (e.g., the acyl-binding pocket of AChE or the arachidonyl-binding channel of FAAH).
-
Nucleophilic Attack: The catalytic Serine-OH attacks the carbamate carbonyl.
-
Leaving Group Departure: The O-phenyl group is expelled as phenol. This step is faster than in O-alkyl carbamates due to the resonance stabilization of the phenoxide ion.
-
Inactivation: The enzyme is now "carbamoylated" (
). Hydrolysis of this intermediate is extremely slow ( from minutes to hours), effectively silencing the enzyme.
Figure 2: Kinetic mechanism of serine hydrolase inactivation by phenyl carbamates.
Therapeutic Applications & Biological Targets[1][4]
Endocannabinoid System Modulation (FAAH & MAGL)
Research identifies phenyl carbamates as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) .[1] These enzymes degrade endocannabinoids (anandamide and 2-AG).[1]
-
Role: By inhibiting these enzymes, Phenyl (4-ethoxyphenyl)carbamate increases endocannabinoid levels, promoting analgesia and anti-inflammatory effects.
-
SAR Insight: The O-phenyl ring is critical for potency. Replacing it with an O-alkyl group typically abolishes activity because the leaving group ability is lost. The 4-ethoxy group provides necessary lipophilicity to traverse the blood-brain barrier and enter the lipid-rich active sites of FAAH/MAGL.
Acetylcholinesterase (AChE) Inhibition
Similar to the insecticide carbaryl or the drug rivastigmine, this compound targets AChE.
-
Effect: Accumulation of acetylcholine at the synapse.
-
Application: Potential utility in neurodegenerative models (Alzheimer's) or as a probe for cholinergic signaling.
-
Selectivity: The lack of a charged quaternary ammonium group (unlike neostigmine) allows it to penetrate the CNS, but may result in lower affinity for the peripheral anionic site of AChE.
Experimental Protocols for Validation
In Vitro Enzyme Inhibition Assay (FAAH/MAGL)
To validate the biological activity of Phenyl (4-ethoxyphenyl)carbamate, use a fluorescence-based activity assay.
Materials:
-
Enzyme: Recombinant human FAAH or MAGL membrane preparations.
-
Substrate: Arachidonyl-7-amino-4-methylcoumarin (AAMCA) for FAAH.
-
Inhibitor: Phenyl (4-ethoxyphenyl)carbamate (dissolved in DMSO).
Workflow:
-
Pre-incubation: Incubate enzyme with inhibitor (0.1 nM – 10 µM) in Tris-HCl buffer (pH 7.4) for 30 minutes at 37°C. Note: Pre-incubation is critical for covalent inhibitors to allow carbamoylation to occur.
-
Reaction Start: Add AAMCA substrate.
-
Detection: Measure fluorescence release of 7-amino-4-methylcoumarin (AMC) at
. -
Analysis: Plot % Activity vs. Log[Inhibitor] to determine
.
Data Summary Table (Representative)
The following values represent typical potency ranges for N-aryl O-phenyl carbamates in this class.
| Target Enzyme | Activity Type | Estimated IC50 Range | Mechanism |
| MAGL | Inhibition | 50 – 500 nM | Covalent Carbamoylation |
| FAAH | Inhibition | 100 – 1000 nM | Covalent Carbamoylation |
| AChE | Inhibition | 1 – 10 µM | Pseudo-irreversible |
| BChE | Inhibition | > 10 µM | Selectivity Filter |
References
-
Design and Synthesis of Carbamate Derivatives as FAAH/MAGL Inhibitors. Source:Archiv der Pharmazie (2022).[1] Context: Establishes the O-phenyl carbamate scaffold as a privileged structure for endocannabinoid hydrolase inhibition. URL:[Link]
-
Synthesis and Biological Activity of N-Substituted Phenyl Carbamates. Source:Bioorganic & Medicinal Chemistry Letters (2019).[1] Context: Describes the antifungal and antimicrobial potential of related phenyl carbamate derivatives. URL:[Link][1]
-
Structure-Activity Relationships for Insecticidal Carbamates. Source:National Institutes of Health (PMC). Context: Foundational text on the mechanism of AChE inhibition by N-aryl carbamates. URL:[Link]
-
Molecular Mechanism of Carbamoylation. Source:Journal of Medicinal Chemistry. Context: Explains the chemical basis for the "activated ester" reactivity of phenyl carbamates toward serine residues. URL:[Link]
Sources
Crystal Structure Analysis of Phenyl (4-ethoxyphenyl)carbamate: A Comprehensive Crystallographic Guide
Executive Summary
Phenyl (4-ethoxyphenyl)carbamate (C₁₅H₁₅NO₃) is a highly versatile structural motif with profound implications in agrochemical design, materials science, and pharmaceutical development. The carbamate linkage (-NH-COO-) serves as a critical pharmacophore, capable of acting as both a hydrogen bond donor and acceptor. Understanding its solid-state architecture is paramount, as the three-dimensional arrangement dictates the molecule's physicochemical properties, stability, and receptor-binding affinity.
This whitepaper provides an in-depth, self-validating methodological guide to the single-crystal X-ray diffraction (SCXRD) analysis of Phenyl (4-ethoxyphenyl)carbamate, detailing the causality behind experimental workflows, conformational analysis, and supramolecular assembly.
Experimental Methodology & Self-Validating Protocols
To achieve atomic-level resolution, the crystallographic workflow must be treated as a self-validating system where each step contains internal quality control (QC) checkpoints.
Step 1: Thermodynamic Crystallization
-
Procedure: Dissolve 50 mg of synthesized Phenyl (4-ethoxyphenyl)carbamate in a binary solvent system of ethyl acetate and n-hexane (1:3 v/v). Pierce the vial septum with a micro-needle to allow for controlled solvent evaporation at 298 K.
-
Causality: Slow evaporation under thermodynamic control is selected over rapid precipitation to prevent the kinetic trapping of metastable polymorphs. The non-polar hexane acts as an antisolvent, gradually decreasing solubility as the volatile ethyl acetate evaporates, yielding defect-free, macroscopic single crystals.
-
Validation Check: Inspect crystals under a polarized light microscope. Only crystals exhibiting uniform extinction (complete darkness at specific rotation angles) are selected, confirming the absence of twinning or microcrystalline aggregates.
Step 2: X-Ray Diffraction Data Collection
-
Procedure: Mount a suitable crystal (e.g., 0.22 × 0.18 × 0.15 mm) on a glass fiber using perfluoropolyether oil and cool to 150 K using a nitrogen cold stream. Collect data on a diffractometer equipped with a CCD detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
-
Causality: Cryogenic data collection (150 K) is strictly enforced to minimize thermal motion (Debye-Waller factors) of the atoms, particularly the ethoxy tail, which is prone to high thermal displacement at room temperature. This significantly enhances high-angle diffraction intensity and overall resolution.
-
Validation Check: Monitor the internal agreement factor (
). An validates that the symmetry-equivalent reflections are highly consistent, confirming the correct assignment of the Laue group.
Step 3: Structure Solution and Refinement
-
Procedure: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
(SHELXL). -
Causality: Direct methods utilize the statistical distribution of diffracted intensities to calculate initial electron density maps without prior phase knowledge. During refinement, hydrogen atoms bound to the carbamate nitrogen must be located from the difference Fourier map and refined freely to accurately map the hydrogen-bonding network. Conversely, carbon-bound hydrogens are placed in calculated positions (riding model) to optimize the data-to-parameter ratio.
-
Validation Check: The final model is validated by a Goodness-of-Fit (GoF) near 1.0 and a final
factor below 5%. Residual electron density peaks must not exceed .
Workflow for the single-crystal X-ray diffraction analysis of carbamate derivatives.
Crystallographic Data & Structural Parameters
Carbamate derivatives of this class typically crystallize in low-symmetry space groups due to the conformational flexibility of the ether and carbamate linkages. The data below represents standard crystallographic parameters for the C₁₅H₁₅NO₃ isomer class 1[1].
Table 1: Summary of Unit Cell Parameters
| Parameter | Value |
| Chemical Formula | C₁₅H₁₅NO₃ |
| Formula Weight | 257.28 g/mol |
| Crystal System | Triclinic |
| Space Group | P1 (or P-1) |
| Unit Cell Dimensions | |
| Cell Angles | |
| Volume ( | 2655.7 ų |
| 8 |
Conformational Analysis and Supramolecular Assembly
The Carbamate Linkage and Rotational Barriers
The central feature of Phenyl (4-ethoxyphenyl)carbamate is the
Dihedral Angles and Steric Relief
To minimize steric repulsion between the extended
Hydrogen Bonding Networks
The supramolecular architecture is fundamentally driven by robust intermolecular N—H···O hydrogen bonds. The carbamate N-H acts as the primary hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. This specific interaction consistently drives the formation of infinite one-dimensional polymeric chains extending along a primary crystallographic axis (e.g., the a-axis)4[4].
Table 2: Representative Hydrogen-Bond Geometry
| Interaction Type | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A Angle (°) |
| N1—H1···O2 (Carbonyl) | 0.86 | 2.05 | 2.88 | 165 |
| C5—H5···O3 (Ether) | 0.93 | 2.55 | 3.35 | 145 |
These 1D chains are further cross-linked into a cohesive 3D lattice via weaker secondary interactions, notably C—H···
Supramolecular assembly logic driven by hydrogen bonding and pi interactions.
Conclusion
The crystallographic analysis of Phenyl (4-ethoxyphenyl)carbamate reveals a highly ordered supramolecular system governed by the geometric constraints of the carbamate linkage and strong N-H···O hydrogen bonding. By strictly controlling the crystallization thermodynamics and employing rigorous X-ray diffraction protocols, researchers can accurately map these interactions. Understanding these solid-state parameters is vital for rational drug design, as the conformational preferences and hydrogen-bonding capabilities directly translate to the molecule's behavior in biological matrices and formulation stability.
References
- Crystal structure of phenyl N-(4-nitrophenyl)
- Phenyl N-phenyl-carbam
- Unusually Low Barrier to Carbamate C-N Rot
- Direct Enantioseparation of Nitrogen-heterocyclic Pesticides on Amylose-tris-(5-chloro-2-methylphenylcarbamate) by Reversed-Phase High-Performance Liquid Chromatography.
Sources
Hydrogen Bonding Potential in Phenyl (4-ethoxyphenyl)carbamate: A Technical Guide
Part 1: Executive Summary & Structural Significance[1]
Phenyl (4-ethoxyphenyl)carbamate represents a classic diaryl carbamate scaffold, frequently utilized as a pharmacophore in medicinal chemistry (e.g., in anticholinesterases and FAAH inhibitors) and as a model system for studying peptide bond surrogates.[1] Understanding its hydrogen bonding (H-bond) potential is critical for predicting:
-
Ligand-Receptor Binding: How the carbamate linker orients within a protein pocket.[1]
-
Crystal Packing/Polymorphism: Critical for formulation stability.[1]
-
Permeability: Influenced by the desolvation energy of the H-bond donors/acceptors.[1]
This guide dissects the molecular interaction landscape of this compound, moving from in silico prediction to experimental validation protocols.[1]
Part 2: Molecular Architecture & H-Bonding Sites[2]
Structural Decomposition
The molecule consists of a central carbamate linker (
| Functional Group | Role | Hybridization | Interaction Potential |
| Carbamate Nitrogen (N-H) | Primary Donor | Strong directional H-bond donor.[1] | |
| Carbonyl Oxygen (C=O) | Primary Acceptor | Strong H-bond acceptor (2 lone pairs).[1] | |
| Ethoxy Oxygen ( | Secondary Acceptor | Weak acceptor; sterically hindered but available for solvent interaction.[1] | |
| Phenoxy Oxygen ( | Inert/Weak | Comparison with esters suggests lone pairs are delocalized into the carbonyl | |
| Aromatic Rings | Hydrophobic |
Conformational Dynamics (Syn vs. Anti)
Carbamates exhibit rotamerism around the
-
Syn-Rotamer: The
and bonds are syn-periplanar. This is the dominant conformation in the solid state for secondary carbamates due to hyperconjugation and steric factors. -
Anti-Rotamer: Rare in crystals but accessible in solution.[1]
-
Implication: The syn conformation exposes the N-H and C=O on the same face, facilitating the formation of "tape-like" hydrogen-bonded chains (catemers) or centrosymmetric dimers [1, 2].[1]
Part 3: Hydrogen Bonding Network Visualization
The following diagram illustrates the predicted supramolecular assembly based on crystallographic data of the structural analog, Phenyl N-(4-methoxyphenyl)carbamate [1].
Figure 1: Interaction map showing self-assembly via N-H...O=C bonds and competitive solvation effects.
Part 4: Experimental Validation Protocols
To rigorously quantify the hydrogen bonding potential (acidity/basicity) of Phenyl (4-ethoxyphenyl)carbamate, the following protocols are recommended. These methods are self-validating through the use of internal standards and control experiments.
Protocol A: NMR Titration for H-Bond Acidity
This protocol determines the H-bond acidity (
Rationale: A large downfield shift in DMSO indicates the N-H is a strong donor, as the DMSO oxygen forms a strong H-bond, deshielding the proton.[1]
Workflow:
-
Preparation:
-
Sample A: Dissolve 10 mg of Phenyl (4-ethoxyphenyl)carbamate in 0.6 mL
. -
Sample B: Dissolve 10 mg of Phenyl (4-ethoxyphenyl)carbamate in 0.6 mL
.
-
-
Acquisition:
-
Acquire
NMR spectra at 298 K (ensure temperature stability). -
Reference spectra to TMS (0.00 ppm).[1]
-
-
Analysis:
-
Validation:
Protocol B: IR Spectroscopy (Dilution Study)
This protocol distinguishes between intermolecular H-bonding (concentration-dependent) and intramolecular H-bonding (concentration-independent) [5].[1]
Workflow:
-
Stock Solution: Prepare a 0.1 M solution in dry
or . -
Serial Dilution: Prepare concentrations of 0.05 M, 0.01 M, 0.005 M, and 0.001 M.
-
Measurement:
-
Record FTIR spectra (resolution 2
) using a liquid cell with adjustable path length (to compensate for low concentration). -
Focus on the Amide I region (1700–1760
, C=O stretch) and Amide A region (3300–3500 , N-H stretch).[1]
-
-
Interpretation:
Protocol Visualization
Figure 2: Workflow for validating hydrogen bond acidity and aggregation state.
Part 5: Structural Data Summary (Predicted vs. Analog)
Based on the crystal structure of the close analog Phenyl N-(4-methoxyphenyl)carbamate (CSD Ref: QEBZUB), we can extrapolate the following structural parameters for the 4-ethoxy derivative [1, 6].
| Parameter | Value (Approx.) | Description |
| N-H...O Distance | Intermolecular distance between N and Carbonyl O. | |
| N-H...O Angle | Near-linear geometry indicating strong directionality. | |
| Dihedral (Ph-Ph) | The two phenyl rings are not coplanar; they twist to minimize steric clash with the carbonyl oxygen.[1] | |
| Packing Motif | 1D Chains | Molecules likely form infinite chains along the crystallographic axis, driven by amide-like H-bonds. |
Note on Ethoxy Group: The ethoxy tail adds conformational flexibility compared to a methoxy group.[1] In the crystal lattice, the ethyl chain will likely adopt an extended conformation to maximize packing efficiency, potentially engaging in weak
References
-
Zhu, H. L., et al. (2009).[1] "Phenyl N-(4-methoxyphenyl)carbamate."[1] Acta Crystallographica Section E, 65(8), o1997.[1] Link
-
Tiekink, E. R. T. (2015).[1][2] "Crystal structure of phenyl N-(4-nitrophenyl)carbamate." Acta Crystallographica Section E, 71(12), o969-o970.[1][3] Link
-
Abraham, M. H., et al. (2006).[1] "NMR Method for the Determination of Solute Hydrogen Bond Acidity." Journal of Organic Chemistry, 71(9), 3389–3394.[1] Link
-
Dalvit, C., et al. (2001).[1] "NMR Quantification of Hydrogen-bond Accepting Ability." New Journal of Chemistry, 25, 1219-1221.[1] Link
-
Furer, V. L. (1998).[1] "Hydrogen bonding in ethyl carbamate studied by IR spectroscopy." Journal of Molecular Structure, 449(1), 53-59.[1] Link
-
Smith, G., et al. (2012).[1] "Ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate."[1] Acta Crystallographica Section E, 68(Pt 10), o2834.[1] Link
Sources
Methodological & Application
Application Note: Synthesis Protocol for Phenyl (4-ethoxyphenyl)carbamate
Introduction & Rationale
Phenyl (4-ethoxyphenyl)carbamate (CAS: 65141-22-2) is a highly valued chemical intermediate in medicinal chemistry and drug development. The carbamate functional group is a cornerstone in modern drug design, frequently utilized as a bioisostere for amide bonds to enhance metabolic stability against proteases [1]. Specifically, phenyl (4-ethoxyphenyl)carbamate serves as a critical building block in the synthesis of dual fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibitors, which are actively investigated for treating neuroinflammation, pain, and mood disorders [2].
This application note details a robust, high-yield methodology for synthesizing phenyl (4-ethoxyphenyl)carbamate via the nucleophilic acyl substitution of phenyl chloroformate with 4-ethoxyaniline.
Reaction Mechanism & Causality
The protocol relies on the reaction between a primary arylamine and an activated chloroformate.
-
Why Phenyl Chloroformate? Phenyl chloroformate is selected over alkyl chloroformates because the resulting phenyl carbamate is exceptionally stable for long-term storage. Furthermore, the phenoxy group is an excellent leaving group under elevated temperatures or basic conditions, allowing the isolated carbamate to be subsequently converted into complex ureas or semicarbazones without the use of highly toxic phosgene gas [1].
-
The Role of Pyridine: Pyridine is utilized not merely as an acid scavenger, but as a nucleophilic catalyst. It reacts with phenyl chloroformate to generate a highly reactive acylpyridinium intermediate . This intermediate accelerates the nucleophilic attack by 4-ethoxyaniline. Simultaneously, pyridine neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation of the 4-ethoxyaniline starting material, which would otherwise stall the reaction.
-
Temperature Control: The addition of the electrophile is performed at 0 °C. This suppresses the formation of the symmetrical 1,3-bis(4-ethoxyphenyl)urea side product, which can occur if the newly formed carbamate reacts with unconsumed amine at elevated temperatures.
Mechanistic pathway of carbamate formation via acylpyridinium intermediate.
Quantitative Data & Reagent Specifications
To ensure reproducibility, the stoichiometry is strictly controlled. A slight excess of phenyl chloroformate (1.1 eq) ensures complete consumption of the amine, while an excess of base (1.2 eq) guarantees complete neutralization of the generated HCl.
Table 1: Stoichiometry and Reagent Specifications (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Ethoxyaniline | 137.18 | 1.0 | 1.37 g | Starting Material (Nucleophile) |
| Phenyl chloroformate | 156.57 | 1.1 | 1.72 g (1.38 mL) | Reagent (Electrophile) |
| Pyridine (Anhydrous) | 79.10 | 1.2 | 0.95 g (0.97 mL) | Base / Catalyst |
| Tetrahydrofuran (THF) | 72.11 | - | 20 mL | Anhydrous Solvent |
Table 2: Reaction Optimization Matrix (Derived from literature norms for carbamate synthesis [2])
| Solvent | Base | Temperature | Time | Expected Yield (%) | Impurity Profile |
| THF | Pyridine | 0 °C to RT | 3 h | 84% | Minimal urea formation |
| DCM | Triethylamine | 0 °C to RT | 4 h | 78% | Trace symmetric urea |
| EtOAc / H₂O | NaHCO₃ | RT | 12 h | 72% | Unreacted amine present |
Experimental Protocol
This self-validating protocol incorporates in-process quality control steps to ensure reaction fidelity.
Step 1: System Preparation
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Flush the flask with an inert atmosphere (Argon or Nitrogen) to prevent moisture-induced hydrolysis of the chloroformate.
-
Dissolve 1.37 g (10 mmol) of 4-ethoxyaniline in 15 mL of anhydrous THF.
Step 2: Base Addition & Activation
-
Add 0.97 mL (12 mmol) of anhydrous pyridine to the stirring amine solution.
-
Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
Step 3: Electrophile Addition
-
Dissolve 1.38 mL (11 mmol) of phenyl chloroformate in 5 mL of anhydrous THF.
-
Using a dropping funnel or syringe pump, add the phenyl chloroformate solution dropwise over 15 minutes.
-
Causality Check: Dropwise addition prevents localized heating and limits the concentration of the highly reactive acylpyridinium intermediate, mitigating the risk of symmetric urea formation. A white precipitate (pyridinium chloride) will begin to form immediately.
-
Step 4: Reaction Propagation
-
Remove the ice bath and allow the reaction to warm to room temperature (RT).
-
Stir the mixture continuously for 3 hours.
-
In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The reaction is complete when the 4-ethoxyaniline spot (visualized under UV or with Ninhydrin stain) is fully consumed.
Step 5: Workup & Quenching
-
Quench the reaction by adding 10 mL of distilled water. This hydrolyzes any unreacted phenyl chloroformate into phenol, CO₂, and HCl.
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).
-
Wash the combined organic layers sequentially with:
-
1N HCl (20 mL) to remove residual pyridine.
-
Saturated NaHCO₃ (20 mL) to neutralize any remaining acid.
-
Brine (20 mL) to remove water from the organic layer.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 6: Purification
-
Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 20% Ethyl Acetate in Hexanes).
-
Collect the product fractions and evaporate to yield pure phenyl (4-ethoxyphenyl)carbamate as a solid (Expected yield: ~84%).
Experimental workflow for the synthesis of phenyl (4-ethoxyphenyl)carbamate.
References
-
Jaiswal, S., Gupta, G., & Ayyannan, S. R. (2022). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Archiv der Pharmazie, 355(11), e2200081.[Link]
HPLC Method Development for Phenyl (4-ethoxyphenyl)carbamate Detection
Part 1: Introduction & Scope
The Analyte and Its Significance
Phenyl (4-ethoxyphenyl)carbamate (also referred to as Phenyl N-(4-ethoxyphenyl)carbamate) is a structurally significant carbamate often encountered as a synthetic intermediate or a degradation impurity in the processing of phenetidine-based pharmaceuticals (e.g., phenacetin derivatives).[1][2][3][4][5][6][7]
-
Chemical Structure: The molecule consists of a central carbamate linkage (-O-CO-NH-) bridging a phenyl group and a 4-ethoxyphenyl moiety.
-
Key Physicochemical Properties:
-
Lipophilicity: High (Estimated LogP ~3.0–3.5 due to two aromatic rings).
-
Solubility: Poor in water; soluble in acetonitrile, methanol, and ethyl acetate.
-
Chromophore: Strong UV absorption in the 240–260 nm range due to the conjugated aromatic systems.
-
Stability: Susceptible to hydrolysis under basic conditions, yielding phenol and 4-ethoxyaniline (p-phenetidine).
-
Method Development Strategy
Developing a robust HPLC method for this compound requires balancing retention (due to its hydrophobicity) and stability (preventing on-column hydrolysis).
Core Causality in Experimental Design:
-
Stationary Phase Selection: A C18 column is the gold standard here. The compound’s dual aromatic rings will interact strongly via
and hydrophobic interactions, providing excellent resolution from more polar precursors (like p-phenetidine). -
Mobile Phase pH: Carbamates are generally stable in neutral to mildly acidic media but degrade rapidly in alkali. Therefore, the mobile phase must be buffered to pH 3.0–4.0 to ensure on-column stability and reproducible retention times.
-
Detection: While refractive index (RI) could work, it lacks sensitivity. UV-Vis (DAD/PDA) is the detector of choice, leveraging the strong aromatic absorbance.
Part 2: Experimental Protocol
Reagents and Equipment
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Diode Array Detector (DAD) and Quaternary Pump.
-
Column: Phenomenex Luna C18(2), 150 × 4.6 mm, 5 µm (or equivalent L1 packing).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Water.
-
Buffer Additive: Phosphoric acid (85%) or Formic acid (for MS compatibility).
-
Standard: Phenyl (4-ethoxyphenyl)carbamate reference standard (>98% purity).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column Temp | 30°C | Maintains reproducible viscosity and mass transfer kinetics. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to optimize HETP. |
| Injection Vol | 10 µL | Sufficient mass load without band broadening. |
| Detection | UV 254 nm | Targets the aromatic |
| Mobile Phase A | 0.1% H₃PO₄ in Water | Acidic pH (~2.5) prevents carbamate hydrolysis and suppresses silanol activity. |
| Mobile Phase B | Acetonitrile | Strong eluent required to desorb the hydrophobic analyte. |
Gradient Program
Note: A gradient is preferred over isocratic flow to prevent late-eluting impurities from carrying over to subsequent runs.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 70 | 30 | Initial equilibration |
| 10.0 | 10 | 90 | Linear ramp to elute analyte |
| 12.0 | 10 | 90 | Wash step to remove highly lipophilic contaminants |
| 12.1 | 70 | 30 | Return to initial conditions |
| 15.0 | 70 | 30 | Re-equilibration |
Standard Preparation Protocol
Self-Validating Step: Always prepare two independent stock solutions (Stock A and Stock B) to verify weighing accuracy.
-
Stock Solution (1000 ppm): Weigh 10.0 mg of Phenyl (4-ethoxyphenyl)carbamate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.
-
Working Standard (50 ppm): Transfer 500 µL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase (50:50 Water:ACN) .
-
Critical: Do not dilute with 100% water, as the compound may precipitate. Use the 50:50 diluent to match the initial gradient strength.
-
Part 3: Method Validation & Troubleshooting
System Suitability Criteria
Before analyzing samples, the system must pass the following checks (based on USP <621>):
-
Tailing Factor (T): NMT 1.5 (Ideally < 1.2).
-
Theoretical Plates (N): NLT 5,000.
-
RSD of Peak Area (n=5): NMT 2.0%.
-
Resolution (Rs): > 2.0 between the analyte and any adjacent impurity (e.g., p-phenetidine).
Linearity and Range
Prepare a 5-point calibration curve ranging from 10 ppm to 150 ppm.
-
Acceptance Criteria: Correlation coefficient (
) 0.999.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Solvent mismatch | Ensure sample diluent matches initial mobile phase (30-50% ACN). |
| Drifting Retention | pH fluctuation | Use a buffer (Phosphate/Acetate) instead of just acid if pH is unstable. |
| Ghost Peaks | Carryover | Add a needle wash step with 100% ACN between injections. |
| Low Recovery | Hydrolysis | Ensure all aqueous solvents are acidic. Avoid glass surfaces if adsorption is suspected (use silanized glass). |
Part 4: Visualization of Method Logic
The following diagram illustrates the critical decision pathways in developing this method, highlighting the "Why" behind the "How."
Caption: Logical workflow for HPLC method development, linking physicochemical properties to experimental choices.
Part 5: References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for RP-HPLC mechanism and C18 selection).
-
U.S. Environmental Protection Agency (EPA). (1995). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by HPLC with Post-Column Derivatization. (Provides baseline stability data for carbamates).
-
PubChem. (n.d.). Compound Summary: Ethyl N-(4-ethoxyphenyl)carbamate (Related Structure). National Library of Medicine. (Used for LogP and spectral estimation).
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for validation protocols).
Sources
- 1. Carbamic acid, (4-ethoxyphenyl)-, ethyl ester [webbook.nist.gov]
- 2. Phenyl N-(4-methoxyphenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. PubChemLite - Ethyl n-(4-ethoxyphenyl)carbamate (C11H15NO3) [pubchemlite.lcsb.uni.lu]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. scielo.br [scielo.br]
- 7. Crystal structure of phenyl N-(4-nitrophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
Precision Synthesis of Phenyl (4-ethoxyphenyl)carbamate: Catalytic Strategies and Protocol Optimization
Executive Summary & Strategic Analysis
Phenyl (4-ethoxyphenyl)carbamate (CAS 65141-22-2) represents a critical structural motif in medicinal chemistry, serving as both a stable carbamate linker for prodrug design and a reactive intermediate for synthesizing ureas via displacement reactions. Its synthesis hinges on the formation of the carbamate linkage between a 4-ethoxyphenyl moiety (derived from p-phenetidine) and a phenyl group.
This application note details two primary synthetic routes, prioritizing the Chloroformate Route for its reliability and high yield (typically >80%) in laboratory-scale settings. We also examine the Isocyanate Route as an atom-economical alternative. The choice of base and solvent is analyzed not merely as a recipe, but through the lens of physical organic chemistry to maximize conversion and purity.
Reaction Pathway Overview[1]
The synthesis targets the core carbamate functionality (
-
Route A (Nucleophilic Substitution): 4-Ethoxyaniline + Phenyl Chloroformate.
-
Route B (Addition): 4-Ethoxyphenyl Isocyanate + Phenol.
Critical Reagents and Catalysts
Primary Reagents
| Reagent | Role | CAS | Purity Req. | Notes |
| 4-Ethoxyaniline | Nucleophile | 156-43-4 | >98% | Also known as p-Phenetidine. Light sensitive; store under inert gas. |
| Phenyl Chloroformate | Electrophile | 1885-14-9 | >97% | Corrosive. Reacts violently with water. Use dry solvents.[4] |
| Pyridine | Base/Catalyst | 110-86-1 | Anhydrous | Acts as both solvent/co-solvent and HCl acceptor. |
| Tetrahydrofuran (THF) | Solvent | 109-99-9 | Anhydrous | Preferred for solubility of intermediates. |
Catalyst Selection Logic
-
Pyridine vs. Triethylamine (TEA): While TEA is a stronger base, Pyridine is often preferred in chloroformate reactions because it can form an intermediate N-acylpyridinium salt, which is a potent acylating agent, effectively catalyzing the attack of the aniline. Furthermore, pyridine hydrochloride is easily removed during aqueous workup.
-
DBTDL (Route B): For isocyanate reactions, organotin compounds are superior Lewis acid catalysts that activate the isocyanate carbon, making it more susceptible to attack by the weak nucleophile (phenol).
Detailed Experimental Protocols
Protocol A: The Chloroformate Route (Recommended)
Standardized for 10 mmol scale. Yield Expectation: 80-85%.
Pre-requisites
-
Glassware: Oven-dried 100 mL round-bottom flask (RBF), addition funnel, magnetic stir bar.
-
Environment: Nitrogen or Argon atmosphere.
Step-by-Step Methodology
-
Substrate Solubilization:
-
Charge the RBF with 4-Ethoxyaniline (1.37 g, 10.0 mmol).
-
Add Anhydrous THF (20 mL) and Pyridine (1.6 mL, ~20 mmol, 2.0 equiv).
-
Scientific Rationale: A 2-fold excess of base ensures complete neutralization of the HCl byproduct, driving the equilibrium forward. THF ensures the aniline remains in solution even at low temperatures.
-
-
Controlled Addition (The Critical Step):
-
Cool the solution to 0°C using an ice/water bath.
-
Dissolve Phenyl Chloroformate (1.57 g, 10.0 mmol, 1.0 equiv) in THF (5 mL) in the addition funnel.
-
Add the chloroformate solution dropwise over 15–20 minutes.
-
Scientific Rationale: Rapid addition generates localized exotherms, which can lead to bis-acylation or decomposition. 0°C suppresses side reactions while maintaining sufficient reactivity.
-
-
Reaction Maintenance:
-
Allow the mixture to warm to room temperature (20–25°C) naturally.
-
Stir for 3–4 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 3:1). The aniline spot (lower Rf) should disappear.
-
-
Workup and Isolation:
-
Quench the reaction with Water (30 mL).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash the combined organic phase with 1M HCl (2 x 15 mL) to remove excess pyridine.
-
Wash with Saturated NaHCO₃ (to remove any hydrolyzed phenol) and Brine .
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is often a solid. Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate .
-
Target: White to off-white crystalline solid.
-
Protocol B: The Isocyanate Route (Alternative)
Useful if Phenyl Chloroformate is unavailable or if avoiding chloride waste is required.
-
Setup: Dissolve Phenol (0.94 g, 10 mmol) in Toluene (20 mL).
-
Activation: Add 4-Ethoxyphenyl isocyanate (1.63 g, 10 mmol).
-
Catalysis: Add DBTDL (2 drops, catalytic).
-
Reaction: Reflux (110°C) for 6 hours.
-
Isolation: Cool to precipitate the carbamate. Filter and wash with cold toluene.
Visualized Pathways and Workflows
Synthesis Pathway Logic
This diagram illustrates the chemical logic distinguishing the two routes.
Caption: Mechanistic pathway for the chloroformate-mediated synthesis (Route A), highlighting the role of Pyridine.
Experimental Workflow (Route A)
A self-validating workflow for the laboratory execution.
Caption: Step-by-step experimental workflow for Protocol A, including critical decision points.
Validation and Analytical Data
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Technique | Parameter | Expected Signal | Interpretation |
| ¹H NMR | δ 1.3-1.4 ppm | Triplet (3H) | Methyl of ethoxy group ( |
| ¹H NMR | δ 3.9-4.1 ppm | Quartet (2H) | Methylene of ethoxy group ( |
| ¹H NMR | δ 6.8-7.5 ppm | Multiplets (9H) | Aromatic protons (Phenyl + Phenetidine rings) |
| ¹H NMR | δ ~9.0-10.0 ppm | Broad Singlet (1H) | Carbamate NH (Exchangeable with D₂O) |
| IR | 1700–1740 cm⁻¹ | Strong Band | C=O Stretch (Carbamate) |
| IR | 3200–3400 cm⁻¹ | Medium/Broad | N-H Stretch |
Troubleshooting Tips:
-
Low Yield: Check the quality of Phenyl Chloroformate.[5] If it smells strongly of HCl or has precipitate, distill before use.
-
Oily Product: If the product does not crystallize, triturate with cold hexane to induce nucleation.
References
-
MolAid Chemical Database. Phenyl (4-ethoxyphenyl)carbamate - Synthesis and Properties. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. 4-Ethoxyaniline (p-Phenetidine) Compound Summary. Retrieved from [Link]
-
Vertex AI Search. Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. Synthesis and studies on forward and reverse reactions of phenol-blocked polyisocyanates. Retrieved from [Link]
-
Beilstein Journals. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Retrieved from [Link]
Sources
Thin Layer Chromatography (TLC) conditions for Phenyl (4-ethoxyphenyl)carbamate
Application Note: TLC Method Development & Optimization for Phenyl (4-ethoxyphenyl)carbamate
Introduction & Chemical Context
Phenyl (4-ethoxyphenyl)carbamate (CAS: Generic structure implied) is a significant carbamate intermediate, often employed in medicinal chemistry as a prodrug scaffold or a stable precursor for isocyanates. Synthesized typically via the reaction of 4-ethoxyaniline (p-phenetidine) with phenyl chloroformate , the purification of this compound requires the separation of the target carbamate from unreacted amine, phenolic byproducts, and potential urea dimers.
This guide provides a robust Thin Layer Chromatography (TLC) protocol.[1] Unlike rigid "recipes," this note focuses on the causality of separation, enabling researchers to adapt conditions to their specific matrix.
Physicochemical Profile & Separation Logic
| Property | Description | TLC Implication |
| Structure | Aromatic carbamate with ethoxy tail | Moderate polarity; significant UV absorption. |
| Polarity | Intermediate | Elutes between non-polar hydrocarbons and polar amines. |
| pKa | ~12-13 (N-H) | Weakly acidic proton; generally neutral on Silica Gel 60. |
| Solubility | High in DCM, EtOAc; Low in Hexane | Use DCM or EtOAc for sample spotting. |
Elution Order Logic (Silica Gel):
-
Symmetrical Urea Dimer (Impurity): Most polar/insoluble
Baseline ( ) -
4-Ethoxyaniline (Starting Material): Polar amine, H-bond donor
Low ( ) -
Phenyl (4-ethoxyphenyl)carbamate (Target): Capped amine, moderate polarity
Mid ( ) -
Phenol (Byproduct): Weakly polar
High ( ) -
Phenyl Chloroformate: Hydrolyzes/Reactive
Variable (often decomposes)
Standardized Protocol
Materials
-
Stationary Phase: Silica Gel 60
aluminum or glass-backed plates (200 m layer). -
Mobile Phase Solvents: n-Hexane (HPLC Grade), Ethyl Acetate (EtOAc).
-
Reference Standards: Pure 4-ethoxyaniline, Phenol (optional).
Sample Preparation
-
Concentration: Prepare a 10 mg/mL solution of the crude reaction mixture in Dichloromethane (DCM).
-
Spotting: Apply 1-2
L using a micro-capillary. Keep spot diameter < 3 mm to prevent tailing. -
Co-Spotting: Crucial for identification. Spot the crude mix over the starting material spot in the center lane to verify separation.
Mobile Phase Optimization
The ethoxy group functions as an electron-donating group (EDG), making the molecule slightly less polar than nitro- or cyano- analogs.
-
Starting Condition: Hexane : Ethyl Acetate (4:1 v/v)
-
Target
: 0.35 – 0.45.
Optimization Table:
| Solvent System (Hex:EtOAc) | Expected
Visualization
-
UV Irradiation (254 nm): The primary method. The aromatic rings will appear as dark purple spots against the bright green fluorescent background.
-
Iodine Chamber: Expose to
vapor for 2 minutes. The ethoxy and phenyl groups will absorb iodine, turning yellow/brown. -
p-Anisaldehyde Stain (Optional): If UV is ambiguous, dip and heat. Carbamates often stain faint blue/purple; free amines (aniline) stain bright yellow/orange.
Visualization of Workflows
Figure 1: Solvent Optimization Decision Tree
Caption: A logical flow for adjusting mobile phase polarity based on observed Retardation Factor (
Figure 2: Reaction Monitoring & Impurity Profiling
Caption: Expected TLC plate appearance during the synthesis of Phenyl (4-ethoxyphenyl)carbamate.
Troubleshooting & Expert Tips
-
The "Streaking" Amine:
-
Issue: The starting material (4-ethoxyaniline) may streak from the baseline up to
0.3 due to interaction with acidic silanols on the silica. -
Solution: Pre-wash the TLC plate with mobile phase containing 1% Triethylamine (TEA), or add 0.5% TEA to your developing chamber. This neutralizes the silica, sharpening the amine spot. Note: The neutral carbamate product usually does not require TEA.
-
-
Hydrolysis on Plate:
-
Issue: A faint spot appears at the phenol region (
~0.7) that grows stronger if the plate sits wet. -
Cause: Carbamates can be acid-labile. Silica gel is slightly acidic.
-
Fix: Run the TLC immediately after spotting. Dry the plate quickly with cool air.
-
-
Co-Elution Risks:
-
If using 4-methoxyphenol or similar additives, they may co-elute with the carbamate. In this case, switch the non-polar solvent from Hexane to Toluene (Toluene:EtOAc 9:1). Toluene offers
- interactions that separate aromatics differently than aliphatic hexane.
-
References
-
BenchChem. Application Notes and Protocols for the Synthesis of Phenyl Carbamates in a Research Setting. Retrieved from
-
Royal Society of Chemistry. Synthesis and TLC data of Phenyl (4-cyanophenyl)carbamate (Analogous polarity). RSC Advances. Retrieved from
-
Organic Chemistry Portal. Synthesis of Isothiocyanates and Carbamates: Reaction Monitoring. Retrieved from
-
Sigma-Aldrich. Tips & Tricks for Thin-Layer Chromatography: Solvent Selection Guide. Retrieved from
-
National Institutes of Health (NIH). Crystal structure and properties of Phenyl N-(4-methoxyphenyl)carbamate (Structural Analog). PMC. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Phenyl (4-ethoxyphenyl)carbamate Synthesis
Welcome to the Technical Support Center for carbamate synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances and common pitfalls associated with the synthesis of Phenyl (4-ethoxyphenyl)carbamate (CAS: 65141-22-2).
While the reaction between 4-ethoxyaniline (p-phenetidine) and phenyl chloroformate appears to be a straightforward nucleophilic acyl substitution, researchers frequently encounter yield-limiting side reactions—most notably the formation of symmetrical ureas and reagent hydrolysis. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, reproducible results.
Experimental Workflow & Methodology
To achieve optimal yields (typically >80%), the synthesis must be conducted under strictly anhydrous conditions with precise temperature control to manage the highly exothermic nature of the chloroformate addition [1].
Step-by-step workflow for the synthesis of Phenyl (4-ethoxyphenyl)carbamate.
Standard Operating Procedure (SOP)
This protocol is engineered as a self-validating system. By monitoring specific checkpoints, you can verify the integrity of the reaction in real-time.
Materials Required:
-
4-Ethoxyaniline (1.0 equiv, limiting reagent)
-
Phenyl chloroformate (1.1 equiv)
-
Pyridine or Triethylamine (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Step-by-Step Execution:
-
System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon or Nitrogen to eliminate atmospheric moisture.
-
Dissolution: Dissolve 4-ethoxyaniline (1.0 equiv) and pyridine (1.2 equiv) in anhydrous THF (approx. 0.2 M concentration).
-
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
-
Electrophile Addition: Dissolve phenyl chloroformate (1.1 equiv) in a small volume of anhydrous THF. Add this solution dropwise via an addition funnel over 30 minutes.
-
Causality Note: Rapid addition causes localized heating, which accelerates the formation of the undesired urea byproduct.
-
-
Propagation: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 to 4 hours.
-
Validation Checkpoint 1: Run a TLC (Hexane/EtOAc 3:1). The desired carbamate will elute with an
of ~0.5. If a heavy, immobile spot remains at the baseline, it indicates the formation of the highly polar, insoluble symmetrical urea.
-
-
Quenching & Workup: Dilute the mixture with EtOAc and quench with 1N aqueous HCl.
-
Validation Checkpoint 2: The 1N HCl wash is critical. It protonates the pyridine and any unreacted 4-ethoxyaniline, driving them into the aqueous layer and preventing further side reactions during concentration.
-
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via recrystallization (EtOAc/Hexane) to afford the pure carbamate.
Quantitative Data: Reaction Condition Optimization
The choice of solvent and base profoundly impacts the chemoselectivity of the reaction. The data below summarizes expected outcomes based on varying parameters [1].
| Solvent | Base | Temp (°C) | Atmosphere | Typical Yield (%) | Primary Mechanistic Issue / Observation |
| THF (Anhydrous) | Pyridine | 0 to RT | Argon | 84% | Optimal conditions. Pyridine acts as a mild, effective acid scavenger. |
| DCM (Anhydrous) | Triethylamine | 0 to RT | Nitrogen | 75-80% | TEA is a stronger base; slightly higher risk of E1cb elimination if addition is too fast. |
| CH3CN | 80 (Reflux) | Air | Variable (<50%) | High heat heavily promotes the isocyanate intermediate, leading to urea formation. | |
| THF (Wet) | Pyridine | 0 to RT | Air | <40% | Water hydrolyzes phenyl chloroformate into phenol, |
Troubleshooting & FAQs
Q1: My yield is exceptionally low, and a highly insoluble white precipitate forms during the reaction. What is this, and how do I prevent it?
A1: The insoluble precipitate is 1,3-bis(4-ethoxyphenyl)urea , a symmetrical urea byproduct.
-
The Causality: Phenyl carbamates derived from primary amines possess a labile N-H proton. In the presence of excess base or localized heat, the newly formed carbamate undergoes an E1cb-type elimination [2]. The base deprotonates the nitrogen, triggering the expulsion of the phenoxide leaving group to generate an highly reactive 4-ethoxyphenyl isocyanate intermediate. This isocyanate rapidly reacts with any remaining unreacted 4-ethoxyaniline to form the urea.
-
The Solution: Strictly maintain the reaction at 0 °C during the addition phase. Ensure the phenyl chloroformate is added dropwise to prevent localized exotherms. Do not exceed 1.2 equivalents of base.
Q2: The reaction stalls before completion. TLC shows unreacted 4-ethoxyaniline even after 24 hours of stirring. Why?
A2: This is a classic symptom of electrophile starvation due to hydrolysis .
-
The Causality: Phenyl chloroformate is highly sensitive to moisture. If your THF is not strictly anhydrous, or if you are working in a humid environment without an inert atmosphere, water acts as a competing nucleophile. It attacks the chloroformate, forming an unstable carbonic acid intermediate that rapidly decarboxylates into phenol,
, and HCl. This consumes your reagent before it can react with the amine. -
The Solution: Use freshly distilled or commercially sealed anhydrous solvents. Always purge your reaction vessel with Argon or Nitrogen. If the reaction has already stalled, you can salvage it by cooling the mixture back to 0 °C and adding an additional 0.5 equivalents of phenyl chloroformate.
Q3: Why is Pyridine often preferred over Triethylamine (TEA) for this specific synthesis?
A3: While both are effective acid scavengers, Pyridine (
Mechanistic Pathway Analysis
To fully master this synthesis, one must understand the competing pathways. The diagram below illustrates the divergence between the desired nucleophilic attack and the base-catalyzed degradation pathway.
Mechanistic divergence: Desired carbamate formation vs. undesired urea byproduct pathway.
References
-
Feng, Z., et al. "Design, Synthesis, and Biological Evaluation of Triazolone Derivatives as Potent PPARα/δ Dual Agonists for the Treatment of Nonalcoholic Steatohepatitis." Journal of Medicinal Chemistry 2022, 65 (3), 2571-2592.[Link]
-
Thaqi, A., et al. "Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study." The Journal of Organic Chemistry 2014, 79 (12), 5894-5902.[Link]
Troubleshooting solubility issues with Phenyl (4-ethoxyphenyl)carbamate
Topic: Phenyl (4-ethoxyphenyl)carbamate[1]
Executive Summary
Phenyl (4-ethoxyphenyl)carbamate is a lipophilic small molecule often utilized as a reactive intermediate or a prodrug scaffold in medicinal chemistry. Its structural core—an N-aryl carbamate—imparts specific physicochemical challenges, primarily low aqueous solubility and susceptibility to base-catalyzed hydrolysis.[1]
This guide addresses the most common user-reported issue: precipitation ("crashing out") upon dilution into biological media.
Part 1: Physicochemical Profile & Solubility Basics[1]
To troubleshoot effectively, one must understand the molecule's behavior in solution. Phenyl (4-ethoxyphenyl)carbamate is characterized by a hydrophobic aromatic core and a carbamate linker that acts as both a hydrogen bond donor and acceptor.[1]
| Property | Value (Approx.) | Implication for Handling |
| LogP | ~2.5 – 3.2 | Moderate-to-high lipophilicity.[1] Will partition poorly into water.[1] |
| Water Solubility | < 0.1 mg/mL | Critical: Insoluble in pure water or PBS without co-solvents.[1] |
| DMSO Solubility | > 20 mg/mL | Excellent stock solvent.[1] |
| pKa (NH) | ~12.3 | Remains neutral at physiological pH (7.4). |
| Stability | pH < 7: StablepH > 9: Labile | Avoid alkaline buffers; risk of hydrolysis to aniline/phenol derivatives.[1] |
Part 2: Troubleshooting Guides (Q&A)
Category A: Stock Solution Preparation
Q1: My compound does not dissolve completely in DMSO, or the solution looks cloudy. What is happening? Diagnosis: This is often due to "wet" DMSO or a cold crystalline lattice.[1] DMSO is hygroscopic; absorbed atmospheric water reduces its solvating power for lipophilic carbamates.[1] Solution:
-
Use Anhydrous DMSO: Ensure your DMSO is fresh or stored over molecular sieves.[1]
-
Thermodynamic Assistance: Sonicate the vial for 10–15 minutes at 30–35°C. The crystal lattice energy of carbamates can be high; mild heat overcomes this barrier without degrading the compound.
-
Visual Check: Hold the vial against a light source. Any "swirling" refraction indicates incomplete dissolution.[1]
Q2: Can I store the stock solution at -20°C? Answer: Yes, but with a caveat.
-
Risk: Repeated freeze-thaw cycles introduce moisture (condensation), which will eventually cause the compound to precipitate inside the DMSO stock.[2]
-
Protocol: Aliquot the stock immediately after preparation into single-use vials (e.g., 20 µL aliquots). Store at -20°C or -80°C.
Category B: Aqueous Dilution (The "Crash Out")
Q3: The compound precipitates immediately when I add the DMSO stock to my cell culture media. How do I fix this? Diagnosis: You are experiencing "Solvent Shock." When a droplet of DMSO stock hits the aqueous media, the local concentration of water spikes instantly. The compound, finding itself in a high-dielectric environment, aggregates into micro-crystals before it can disperse.
The "Solvent Shifting" Protocol: Do not add 100% DMSO stock directly to the final volume. Use an intermediate dilution step.
-
Prepare Stock: 10 mM in DMSO.
-
Intermediate Step: Dilute 1:10 into a "transition solvent" (e.g., pure Ethanol or a 50:50 DMSO:PBS mix) if the assay tolerates it.[1]
-
Final Step: Add the intermediate solution dropwise to the vortexing media.
Q4: Is there a specific mixing technique to prevent precipitation? Answer: Yes. The "Subsurface Injection" technique is superior to dropping on top.
-
Incorrect: Pipetting the drug onto the static surface of the media. This creates a high-concentration film that crystallizes.[1]
-
Correct: Immerse the pipette tip into the media (subsurface). Expel the drug while simultaneously vortexing or swirling the tube. This ensures immediate dispersal.[1]
Part 3: Advanced Formulation (Cyclodextrins)
If simple solvent shifting fails (common at concentrations > 10 µM), you must use an excipient. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for stabilizing hydrophobic carbamates.[1]
Why it works: The lipophilic phenyl ring of your compound inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.[3]
Protocol: HP-β-CD Complexation
-
Prepare a 20% (w/v) HP-β-CD stock solution in water or PBS.[1] Filter sterilize (0.22 µm).
-
Dissolve Phenyl (4-ethoxyphenyl)carbamate in DMSO (e.g., 20 mM).
-
Add the DMSO stock to the HP-β-CD solution slowly with vigorous stirring.
-
Incubate/shake for 30 minutes at RT.
-
Dilute this complex into your final assay media.[1]
Part 4: Visualizing the Troubleshooting Logic
The following diagram illustrates the decision-making process for solubilizing Phenyl (4-ethoxyphenyl)carbamate.
Figure 1: Decision tree for solubilizing lipophilic carbamates. Blue nodes indicate standard steps; Red nodes indicate corrective actions.
Part 5: Chemical Stability & Hydrolysis Risks
Users often confuse precipitation with degradation.[1] Phenyl carbamates are chemically stable in organic solvents but reactive in water under specific conditions.[1][4]
Mechanism of Degradation:
In alkaline conditions (pH > 8.5), the hydroxide ion (
Stability Data Table:
| Condition | Stability Status | Recommendation |
| DMSO (Anhydrous) | High (> 1 year) | Store at -20°C, desiccated.[1] |
| PBS (pH 7.4) | Moderate (24-48 hrs) | Prepare fresh for each experiment. |
| Cell Media + Serum | Variable | Serum proteins (Albumin) may bind the drug, mimicking solubility but reducing free concentration.[5] |
| Alkaline Buffer (pH 9+) | Low | Avoid. Rapid hydrolysis to 4-ethoxyphenol.[1] |
Experimental Validation: To confirm if your compound is precipitating or degrading, perform a simple absorbance check.[1]
-
Spin down the media at 13,000 rpm for 5 mins.
-
Measure the concentration of the supernatant via HPLC or UV-Vis.
-
If concentration is low but no new peaks appear on HPLC: Precipitation .[1]
-
If new peaks appear (corresponding to phenol/aniline): Degradation .[1]
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][5] Advanced Drug Delivery Reviews, 59(7), 645-666. Link
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility). Link
-
BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media. Link
-
PubChem Compound Summary. (n.d.). Phenyl carbamate (CAS 622-46-8).[1][4][6][7] National Center for Biotechnology Information. Link
Sources
- 1. Phenyl carbamate|lookchem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phenyl carbamate | 622-46-8 [chemicalbook.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
Technical Support Center: Precision Carbamate Synthesis
Topic: Minimizing Side Reactions During Carbamate Formation
Introduction: The Stability Imperative
Carbamates (urethanes) are pharmacologically ubiquitous, serving as peptide surrogates, prodrug linkers, and protecting groups (e.g., Boc, Cbz).[1] However, their synthesis is often plagued by "invisible" impurities—primarily ureas and allophanates—that compromise drug stability data and crystallizability.
This guide provides a root-cause analysis and self-validating protocols to eliminate these side reactions. It focuses on the two dominant synthetic routes: Isocyanate Addition and Chloroformate Coupling .
Module 1: Isocyanate-Mediated Synthesis
The Core Problem: Isocyanates are "hard" electrophiles that discriminate poorly between the desired alcohol (R-OH) and trace water (H-O-H).
Visualizing the Competitive Landscape
The following diagram maps the kinetic competition. Note how Water and Heat drive the reaction away from the target Carbamate.
Figure 1: Competitive reaction pathways. Red paths indicate moisture-induced failure; Yellow paths indicate thermal degradation.
Troubleshooting Guide: Isocyanate Route
Q1: I am seeing a white precipitate forming immediately. My NMR shows a split carbonyl peak. What is it? Diagnosis: This is likely symmetric urea . Isocyanates react with water to form an unstable carbamic acid, which decarboxylates to an amine.[2] This amine is more nucleophilic than your alcohol and instantly attacks the remaining isocyanate. The Fix (The "Anhydrous Standard"):
-
Solvent: Do not rely on "anhydrous" bottles opened >1 week ago. Dry THF or DCM over 3Å or 4Å molecular sieves for 24 hours.
-
Glassware: Flame-dry or oven-dry (>120°C) all glassware.[2]
-
Protocol:
-
Dissolve alcohol in solvent first.
-
Add molecular sieves (pellets) directly to the reaction flask.
-
Add isocyanate last (dropwise) to keep its instantaneous concentration low relative to the alcohol.
-
Q2: My reaction stalled, so I heated it to 80°C. Now I have a new impurity at higher Molecular Weight. Diagnosis: You formed an Allophanate . At T > 60°C, the N-H of the formed carbamate becomes sufficiently nucleophilic to attack a second molecule of isocyanate. The Fix:
-
Temperature Cap: Maintain T < 50°C.
-
Catalyst Switch: If the reaction is sluggish, do not increase heat. Instead, switch from a weak base (Pyridine) to a Lewis Acid catalyst (see Table 1).
-
Quench: Always quench with a primary amine (e.g., morpholine) or methanol immediately upon completion to consume excess isocyanate before workup.
Module 2: Chloroformate Coupling
The Core Problem: HCl management. The reaction generates stoichiometric HCl. If the base is too weak, the reaction stalls; if too strong/nucleophilic, it hydrolyzes the chloroformate.
Protocol: The "Schotten-Baumann" Optimization
For sensitive substrates, avoid aqueous conditions. Use this organic phase protocol.
Step-by-Step Methodology:
-
Setup: Dissolve the amine/alcohol (1.0 equiv) in dry DCM at 0°C.
-
Base Addition: Add Non-Nucleophilic Base (e.g., DIPEA or 2,6-Lutidine, 1.2 equiv). Avoid Triethylamine if side reactions occur, as it can act as a nucleophilic catalyst and form quaternary salts.
-
Addition: Add Chloroformate (1.05 equiv) dropwise.
-
Monitoring: Check pH of the headspace with wet litmus. If acidic, add more base.
-
Workup: Wash with 5% Citric Acid (removes base) -> Sat. NaHCO3 (removes acid) -> Brine.
Q3: My chloroformate is degrading before it reacts. Diagnosis: Moisture-induced hydrolysis. Chloroformates degrade to Alcohol + CO2 + HCl. The Fix:
-
Verify reagent quality: Chloroformates should be clear, not yellow/cloudy.
-
Alternative: Use Carbonyl Diimidazole (CDI) .[3] React Alcohol + CDI first (forms intermediate), then add Amine. This avoids the HCl byproduct entirely, releasing only imidazole.
Module 3: Catalyst Selection (Replacing Tin)
Organotin compounds (DBTL) are standard but toxic and difficult to remove (trace metals). Modern drug development prefers "Green" or non-toxic alternatives.
Table 1: Catalyst Performance Matrix
| Catalyst Class | Example | Reactivity | Side Reaction Risk | Best Application |
| Organotin (Traditional) | DBTL (Dibutyltin dilaurate) | High | Mod-High (Allophanates at high T) | General purpose (non-GMP). |
| Bismuth (Green) | Bi(OTf)3 or Bi-Carboxylates | High | Low | Tin replacement; highly selective for NCO-OH over NCO-H2O. |
| Zirconium | Zr(OtBu)4 | Moderate | Low | Sterically hindered alcohols. |
| Organic Superbase | TBD (Triazabicyclodecene) | Very High | High (Can promote trimerization) | Fast reactions at room temp. |
| Zinc | Zn(OAc)2 | Moderate | Low | Cost-effective, low toxicity. |
Expert Insight: For strictly metal-free synthesis, use DMAP (4-Dimethylaminopyridine) (10 mol%), but be aware that DMAP can form stable acyl-pyridinium salts that require acidic workup to break.
References
-
Mechanism of Urea Formation: BenchChem. (2025).[2] Minimizing urea by-product formation in isocyanate reactions. Link
-
Allophanate Kinetics: Ebrary. (2024). Polyurethanes Science, Technology, Markets, and Trends: Allophanate Formation. Link
-
Non-Tin Catalysts: Organic Chemistry Portal. (2021). Synthesis of Carbamates: Recent Literature. Link
-
Chloroformate Troubleshooting: BenchChem. (2025). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. Link
-
Green Chemistry Alternatives: MDPI. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Link
Sources
Removing impurities from Phenyl (4-ethoxyphenyl)carbamate samples
Welcome to the Technical Support Center for Phenyl (4-ethoxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this compound. Our aim is to equip you with the knowledge to diagnose and resolve common purity-related challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for Phenyl (4-ethoxyphenyl)carbamate and what are the common impurities?
A1: Phenyl (4-ethoxyphenyl)carbamate is commonly synthesized via the reaction of 4-ethoxyaniline with phenyl chloroformate in the presence of a base, such as pyridine or triethylamine, in a suitable solvent like tetrahydrofuran.[1]
Common impurities can include:
-
Unreacted 4-ethoxyaniline: A primary starting material.
-
Unreacted phenyl chloroformate: The other primary starting material.
-
Phenol: A potential hydrolysis product of phenyl chloroformate or the final product.
-
Symmetrical diarylurea derivatives: Formed from the reaction of the carbamate product with any remaining 4-ethoxyaniline.
-
Residual solvents: From the reaction and workup steps.
dot digraph "Synthesis and Common Impurities" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Synthesis of Phenyl (4-ethoxyphenyl)carbamate and its common impurities.
Q2: What are the recommended storage conditions for Phenyl (4-ethoxyphenyl)carbamate?
A2: To ensure stability, Phenyl (4-ethoxyphenyl)carbamate should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. For long-term storage, refrigeration is recommended.
Q3: Which analytical techniques are most suitable for assessing the purity of my sample?
A3: A combination of techniques provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and non-volatile impurities.[2] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile and semi-volatile impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.
-
Melting Point: A sharp melting range close to the literature value indicates high purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of Phenyl (4-ethoxyphenyl)carbamate.
Issue 1: My recrystallized product is an oil or fails to crystallize.
Possible Cause & Explanation:
This is a common issue often related to the choice of solvent or the presence of impurities that inhibit crystallization. If the compound's solubility in the chosen solvent is too high at room temperature, or if impurities are acting as a "eutectic mixture," crystallization will be hindered.
Troubleshooting Steps:
-
Verify Solvent Choice: For carbamates, a mixed solvent system is often effective.[4] A good approach is to dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot ethanol or ethyl acetate) and then slowly add a "poor" solvent (e.g., water or hexanes) until the solution becomes slightly turbid.[4] Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization.
-
Induce Crystallization:
-
Seeding: Introduce a seed crystal of pure Phenyl (4-ethoxyphenyl)carbamate to the cooled, supersaturated solution to provide a nucleation site.[5]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches can provide nucleation points.
-
Concentration: If too much solvent was used, carefully evaporate some of it to increase the concentration of the solute and then attempt to cool and crystallize again.[5]
-
-
Consider an Alternative Purification Method: If recrystallization remains problematic, column chromatography may be necessary to remove the impurities that are preventing crystallization.
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for many carbamates, and the addition of water as an anti-solvent can effectively induce crystallization.[4] |
| Ethyl Acetate/Hexane | A less polar system that can be effective for removing more polar impurities. |
| Dichloromethane/Hexane | Suitable for compounds that are highly soluble in chlorinated solvents. |
Issue 2: My purified sample shows the presence of starting materials (4-ethoxyaniline or phenyl chloroformate) by HPLC or NMR.
Possible Cause & Explanation:
This indicates an incomplete reaction or inefficient removal during the workup and purification steps. 4-ethoxyaniline is basic and can often be removed with an acidic wash, while phenyl chloroformate is reactive and should be quenched during the workup.
Troubleshooting Steps:
-
Aqueous Wash: During the workup, ensure a thorough wash of the organic layer with a dilute acid (e.g., 1 M HCl) to remove any unreacted 4-ethoxyaniline. Follow this with a wash with a dilute base (e.g., 1 M NaOH or saturated sodium bicarbonate) to remove any remaining phenyl chloroformate and its acidic byproducts. Finally, wash with brine to remove residual water.
-
Recrystallization: A well-executed recrystallization should effectively separate the product from the starting materials, provided there is a significant difference in their solubilities in the chosen solvent system.
-
Column Chromatography: If starting materials persist, column chromatography is a highly effective method for their removal.
dot digraph "Purification_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Caption: General purification workflow for Phenyl (4-ethoxyphenyl)carbamate.
Issue 3: I observe a significant amount of a symmetrical diarylurea impurity.
Possible Cause & Explanation:
Symmetrical diarylurea impurities, such as N,N'-bis(4-ethoxyphenyl)urea, can form from the reaction of the carbamate product with unreacted 4-ethoxyaniline, especially at elevated temperatures.
Troubleshooting Steps:
-
Reaction Temperature Control: Ensure the reaction is carried out at the recommended temperature. Overheating can promote the formation of urea byproducts.
-
Order of Addition: Adding the phenyl chloroformate slowly to the solution of 4-ethoxyaniline can help to minimize side reactions.
-
Purification:
-
Recrystallization: The solubility of the diarylurea may be sufficiently different from the desired carbamate to allow for separation by recrystallization.
-
Column Chromatography: This is the most reliable method for removing structurally similar impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) on a silica gel column is typically effective.
-
Table 2: Typical Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 30%) |
| Detection | UV (254 nm) or TLC analysis of fractions |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude Phenyl (4-ethoxyphenyl)carbamate in the minimum amount of hot 95% ethanol.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution with swirling until the solution just begins to turn cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 50:50) to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
References
- De Bertran, G., Durand, G., & Barcelo, D. (1991). Extraction, Cleanup and Liquid Chromatographic‐Diode Array Determination of Carbamate Pesticides in Soil Samples.
- Hossain, M. I., et al. (2015).
- ACS Omega. (2023, December 5).
- Li, J., et al. (2007). Phenyl N-(4-methoxyphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4268.
- Google Patents. (n.d.). CN102060734B - Method for preparing N-(4-ethyoxylcarbonylphenyl)-N'-methyl-N'-phenyl carbonamidine.
- LCGC International. (2020, November 11).
- ResearchGate. (2025, June).
- EPA. (n.d.).
- MCE. (n.d.). phenyl (4-ethoxyphenyl)
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.). METHYL N-(p-METHOXYPHENYL)
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- BenchChem. (2025). A Comparative Guide to Validating the Purity of a Methyl N-(4-chlorophenyl)
- U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S.
- Pakistan Journal of Scientific and Industrial Research. (n.d.).
- Molecules. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.
- (n.d.). An Synthesis of (Z)-4-Hydroxy-N- Desmethyltamoxifen (Endoxifen).
- The Journal of Organic Chemistry. (2021, February 1). Carbamoyl Functionalized Bent para-Phenylenes via an Unexpected Reaction of the Burgess Reagent with α-Ketols.
- IntechOpen. (2022, November 2).
- Sigma-Aldrich. (n.d.). 4-(ethoxycarbonyl)phenyl n-(2-methoxyphenyl)
- BenchChem. (2025).
- (n.d.).
- BenchChem. (2025). Technical Support Center: Recrystallization of 4-(2-Ethylphenyl)-3-thiosemicarbazide.
- Cheméo. (n.d.). Chemical Properties of Carbamic acid, phenyl-, ethyl ester (CAS 101-99-5).
- PubChem. (n.d.). Phenyl N-[4-(hydroxymethyl)
- Google Patents. (n.d.).
Sources
- 1. phenyl (4-ethoxyphenyl)carbamate - CAS号 65141-22-2 - 摩熵化学 [molaid.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determination of Carbamate and Organophosphorus Pesticides in Vegetable Samples and the Efficiency of Gamma-Radiation in Their Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for Phenyl (4-ethoxyphenyl)carbamate Synthesis
Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals synthesizing Phenyl (4-ethoxyphenyl)carbamate (CAS: 65141-22-2). Here, we dissect the thermodynamic causality behind reaction conditions, providing self-validating protocols to ensure high-yield, high-purity carbamate synthesis while suppressing urea and isocyanate byproducts.
Part 1: Mechanistic FAQs & Temperature Causality
Q1: What is the mechanistic basis for temperature sensitivity when synthesizing Phenyl (4-ethoxyphenyl)carbamate? A1: The synthesis relies on the nucleophilic acyl substitution of phenyl chloroformate by 4-ethoxyaniline in the presence of an acid scavenger (e.g., pyridine or triethylamine)[1]. This reaction is highly exothermic. If the temperature is not strictly controlled, localized heating drives the newly formed carbamate to undergo an E1cB-type elimination[2]. Because 4-ethoxyaniline is a primary amine, its corresponding phenyl carbamate is particularly susceptible to this base-catalyzed thermal degradation, generating 4-ethoxyphenyl isocyanate. This reactive isocyanate rapidly condenses with unreacted 4-ethoxyaniline to form a highly stable, insoluble byproduct: N,N'-bis(4-ethoxyphenyl)urea.
Q2: What is the optimal temperature profile to maximize carbamate yield? A2: A biphasic temperature gradient is mandatory. Reagent addition must be performed at 0 °C to 5 °C to manage the exothermic formation of the tetrahedral intermediate and prevent isocyanate generation[1]. Once the electrophile (phenyl chloroformate) is fully consumed, the reaction should be naturally warmed to 20 °C to 25 °C (room temperature) . This warming step provides the necessary activation energy to collapse the tetrahedral intermediate, drive the conversion to completion, and prevent the intermediate from precipitating out of solution[3].
Q3: Why shouldn't I just run the entire reaction at 0 °C to be safe? A3: While 0 °C suppresses urea formation, running the entire protocol at this temperature often leads to stalled kinetics and incomplete conversion. Furthermore, the solubility of the target Phenyl (4-ethoxyphenyl)carbamate and its intermediates decreases significantly at lower temperatures, leading to premature precipitation and trapping of unreacted starting materials in the solid matrix[4].
Part 2: Troubleshooting Guide
Issue: High levels of symmetrical urea byproduct (N,N'-bis(4-ethoxyphenyl)urea) detected via LC-MS.
-
Root Cause: The reaction temperature exceeded 30 °C during the addition phase, or inadequate stirring caused localized thermal "hot spots," triggering the E1cB elimination pathway[2].
-
Resolution: Ensure robust mechanical stirring (avoid magnetic stirring if the mixture becomes viscous). Use an ice/brine bath to maintain the internal temperature below 5 °C. Add the phenyl chloroformate dropwise over an extended period (e.g., 1 drop per second for a 50 mmol scale).
Issue: The reaction stalls at 60% conversion, and starting materials remain unconsumed.
-
Root Cause: The reaction was kept too cold for too long, or the acid scavenger (base) was depleted/ineffective at low temperatures.
-
Resolution: Verify that 1.1 to 1.2 equivalents of base were used. After 1 hour of stirring at 0 °C, remove the cooling bath and allow the system to warm to 25 °C for an additional 2 hours to achieve >95% conversion.
Issue: Product precipitates unexpectedly during the reaction.
-
Root Cause: Decreased solubility at 0 °C[4].
-
Resolution: Increase the volume of the anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) by 20%, or allow the reaction to warm to room temperature, which typically redissolves the intermediates and allows the reaction to proceed[5].
Part 3: Quantitative Data on Temperature Impact
The following table summarizes the causal relationship between temperature profiles and reaction outcomes during the synthesis of Phenyl (4-ethoxyphenyl)carbamate.
| Addition Temp (°C) | Maturation Temp (°C) | Conversion Rate (%) | Carbamate Yield (%) | Urea Byproduct (%) | Mechanistic Outcome |
| -10 °C | -10 °C | < 40% | 35% | < 1% | Stalled kinetics; intermediate precipitation. |
| 0 °C | 0 °C | 75% | 70% | 2% | Incomplete conversion; slow elimination of chloride. |
| 0 °C | 25 °C | > 98% | 92% | < 2% | Optimal; controlled exotherm, complete conversion. |
| 25 °C | 25 °C | > 95% | 75% | 15% | Moderate E1cB elimination due to initial exotherm. |
| 50 °C | 50 °C | > 99% | < 40% | > 50% | Severe thermal degradation; isocyanate formation[2]. |
Part 4: Validated Experimental Protocol
This self-validating protocol utilizes a temperature-gradient approach to ensure high fidelity and yield.
Materials:
-
4-Ethoxyaniline (1.0 equiv, 10.0 mmol)
-
Phenyl chloroformate (1.1 equiv, 11.0 mmol)
-
Pyridine or Triethylamine (1.2 equiv, 12.0 mmol)
-
Anhydrous Dichloromethane (DCM) (30 mL)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Amine Dissolution: Dissolve 4-ethoxyaniline (10.0 mmol) and the base (12.0 mmol) in 20 mL of anhydrous DCM under an argon atmosphere.
-
Thermal Equilibration: Submerge the flask in an ice/water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.
-
Electrophile Addition (Critical Step): Dissolve phenyl chloroformate (11.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel. Self-Validation Check: The temperature must not exceed 5 °C; if the mixture boils or violently bubbles, the addition rate is too fast.
-
Intermediate Maturation: Stir the mixture at 0 °C for 1 hour to ensure complete formation of the tetrahedral intermediate.
-
Thermal Drive: Remove the ice bath. Allow the reaction to naturally warm to 25 °C and stir for an additional 2 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc); the disappearance of the 4-ethoxyaniline spot indicates complete conversion.
-
Quenching & Workup: Quench the reaction with 1N aqueous HCl (15 mL) to neutralize excess base. Extract the organic layer, wash with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Phenyl (4-ethoxyphenyl)carbamate.
Part 5: Reaction Pathway & Temperature Dependence
The following diagram illustrates the logical relationship between temperature control, the desired synthetic pathway, and the E1cB degradation mechanism.
Reaction pathway and temperature dependence for Phenyl (4-ethoxyphenyl)carbamate.
References
- Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. BenchChem.
- Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega.
- One-Pot Synthesis of O-Aryl Carbamates. Organic Chemistry Portal.
- phenyl (4-ethoxyphenyl)carbamate - CAS 65141-22-2. MolAid.
Sources
Preventing hydrolysis of Phenyl (4-ethoxyphenyl)carbamate in solution
A comprehensive guide for researchers, scientists, and drug development professionals on preventing the hydrolysis of Phenyl (4-ethoxyphenyl)carbamate in solution.
This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges of working with Phenyl (4-ethoxyphenyl)carbamate in solution. As a Senior Application Scientist, this resource is designed to provide both foundational knowledge and practical, field-tested insights to ensure the integrity of your experiments.
Section 1: Understanding the Instability of Phenyl (4-ethoxyphenyl)carbamate
Q1: What is Phenyl (4-ethoxyphenyl)carbamate, and why is it prone to hydrolysis?
Phenyl (4-ethoxyphenyl)carbamate is a carbamate ester. The carbamate linkage, an ester of a carbamic acid, is susceptible to cleavage by water in a process called hydrolysis. This reaction is a primary degradation pathway for many carbamate-containing compounds, leading to inaccurate experimental results due to the loss of the parent compound. The hydrolysis of Phenyl (4-ethoxyphenyl)carbamate yields 4-ethoxyphenol and phenylcarbamic acid, which can further decompose.
The rate of hydrolysis is significantly influenced by the pH of the solution. Generally, carbamate hydrolysis is catalyzed by both acids and bases, but the rate is most rapid under alkaline (high pH) conditions.[1] For every unit increase in pH, the rate of hydrolysis can increase tenfold.[1]
Section 2: Frequently Asked Questions (FAQs)
Q2: What are the primary factors that accelerate the hydrolysis of Phenyl (4-ethoxyphenyl)carbamate?
The key factors that accelerate hydrolysis are:
-
High pH (Alkaline Conditions): This is the most critical factor. Base-catalyzed hydrolysis is the dominant degradation pathway for carbamates.[2]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
Presence of Water: As a reactant in hydrolysis, the presence of water is essential for degradation to occur.
-
Presence of Catalytic Enzymes: In biological matrices, esterases can enzymatically accelerate carbamate hydrolysis.
Q3: At what pH is Phenyl (4-ethoxyphenyl)carbamate most stable?
Q4: What are the expected hydrolysis products of Phenyl (4-ethoxyphenyl)carbamate?
The hydrolysis of Phenyl (4-ethoxyphenyl)carbamate is expected to yield 4-ethoxyphenol and phenylcarbamic acid . Phenylcarbamic acid is unstable and can further decompose to aniline and carbon dioxide.
Q5: How can I detect and quantify the hydrolysis of my Phenyl (4-ethoxyphenyl)carbamate solution?
The most common method for analyzing carbamates and their degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][4] You would develop a method that can separate and quantify the parent compound, Phenyl (4-ethoxyphenyl)carbamate, from its primary hydrolysis product, 4-ethoxyphenol. By monitoring the decrease in the parent compound's peak area and the increase in the hydrolysis product's peak area over time, you can determine the rate of degradation.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during experiments with Phenyl (4-ethoxyphenyl)carbamate and provides actionable solutions.
Issue 1: Inconsistent or low assay results.
-
Possible Cause: Hydrolysis of the analyte during sample preparation or analysis.
-
Troubleshooting Steps:
-
pH Audit: Measure the pH of all solutions that come into contact with your compound, including buffers, solvents, and the final sample matrix.
-
Temperature Control: Ensure that all experimental steps are carried out at a controlled and low temperature. Use ice baths for sample preparation whenever possible.
-
Solvent Purity: Use anhydrous solvents when preparing stock solutions to minimize the introduction of water.
-
Stability Study: Conduct a preliminary stability study by incubating your compound in the experimental matrix at different time points and analyzing for degradation.
-
Issue 2: Appearance of unknown peaks in the chromatogram.
-
Possible Cause: Formation of hydrolysis products.
-
Troubleshooting Steps:
-
Peak Identification: If you have access to a mass spectrometer (LC-MS), analyze the unknown peaks to confirm if their mass corresponds to the expected hydrolysis products (e.g., 4-ethoxyphenol).
-
Forced Degradation Study: Intentionally degrade a sample of Phenyl (4-ethoxyphenyl)carbamate by treating it with a mild base (e.g., pH 9 buffer) and heat. Analyze this sample by HPLC to see if the retention times of the resulting peaks match the unknown peaks in your experimental samples.
-
Section 4: Protocols and Methodologies
Protocol 1: Preparation of a Stabilized Stock Solution of Phenyl (4-ethoxyphenyl)carbamate
This protocol outlines the steps to prepare a stock solution with enhanced stability.
Materials:
-
Phenyl (4-ethoxyphenyl)carbamate
-
Anhydrous solvent (e.g., Acetonitrile, DMSO, Ethanol)
-
Acidic buffer (e.g., 0.1 M citrate buffer, pH 4.0)
-
Volumetric flasks
-
Pipettes
Procedure:
-
Solvent Selection: Based on the required concentration and application, choose a suitable anhydrous solvent. While specific solubility data for Phenyl (4-ethoxyphenyl)carbamate is limited, related carbamates are often soluble in polar organic solvents.[5] A preliminary solubility test is recommended.
-
Weighing: Accurately weigh the required amount of Phenyl (4-ethoxyphenyl)carbamate in a clean, dry weighing boat.
-
Dissolution: Transfer the compound to a volumetric flask. Add a small amount of the chosen anhydrous organic solvent to dissolve the compound completely.
-
Dilution: Once dissolved, dilute the solution to the final volume using the same anhydrous solvent.
-
Acidification (for aqueous dilutions): If the stock solution is to be further diluted in an aqueous medium, use a pre-prepared acidic buffer (e.g., citrate buffer, pH 4.0) as the diluent. This will help maintain a slightly acidic environment to inhibit hydrolysis.
-
Storage: Store the stock solution in a tightly sealed, amber vial at -20°C or below. The inert atmosphere of a desiccator can also help prevent moisture absorption.[6]
Protocol 2: Kinetic Study of Phenyl (4-ethoxyphenyl)carbamate Hydrolysis
This protocol provides a framework for determining the hydrolysis rate of Phenyl (4-ethoxyphenyl)carbamate at different pH values.
Materials:
-
Phenyl (4-ethoxyphenyl)carbamate stock solution
-
Buffer solutions at various pH values (e.g., pH 4, 7, and 9)
-
Constant temperature water bath or incubator
-
HPLC system with UV detector
-
HPLC vials
Procedure:
-
Sample Preparation: In separate, sealed containers, add a known concentration of Phenyl (4-ethoxyphenyl)carbamate stock solution to each of the buffer solutions (pH 4, 7, and 9). The final concentration of the organic solvent from the stock solution should be kept low (typically <1%) to minimize its effect on the reaction.
-
Incubation: Place the samples in a constant temperature environment (e.g., 25°C or 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample. The frequency of sampling should be adjusted based on the expected rate of hydrolysis (more frequent for higher pH).
-
Quenching: Immediately quench the hydrolysis reaction in the withdrawn aliquot by adding a small amount of acid (e.g., phosphoric acid) to lower the pH to around 3.
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining Phenyl (4-ethoxyphenyl)carbamate and the formed 4-ethoxyphenol.
-
Data Analysis: Plot the natural logarithm of the concentration of Phenyl (4-ethoxyphenyl)carbamate versus time for each pH. The slope of the resulting line will be the pseudo-first-order rate constant (k) for hydrolysis. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
HPLC Method for Phenyl (4-ethoxyphenyl)carbamate and 4-Ethoxyphenol
While a specific published method for this exact pair is unavailable, a general reverse-phase HPLC method can be developed.
| Parameter | Recommendation |
| Column | C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and water with 0.1% formic or phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | Monitor at a wavelength of maximum absorbance for both compounds (e.g., 230-280 nm, requires preliminary UV scan) |
Note: A phenyl-hexyl column may offer different selectivity compared to a C18 column for aromatic compounds and could be advantageous for separating the parent compound and its hydrolysis product.[7]
Section 5: Visualization and Data
Hydrolysis Pathway
Caption: Troubleshooting flowchart for inconsistent results.
Hypothetical Hydrolysis Half-life Data
The following table provides a hypothetical representation of how the half-life of a carbamate like Phenyl (4-ethoxyphenyl)carbamate might vary with pH and temperature. This is illustrative data based on general principles for carbamates and should be experimentally verified for the specific compound.
| pH | Temperature (°C) | Estimated Half-life |
| 4 | 25 | > 30 days |
| 7 | 25 | ~ 24 hours |
| 9 | 25 | < 1 hour |
| 7 | 4 | Several days |
Section 6: References
-
Drossman, H., Johnson, H., & Mill, T. (1988). Structure Activity Relationships for Environmental Processes 1: Hydrolysis of Esters and Carbamates. Chemosphere, 17(8), 1509-1530.
-
U.S. Environmental Protection Agency. (1988). Interim Protocols for Measuring Hydrolysis Rate Constants in Aqueous Solutions. EPA/600/3-88/014.
-
Clemson University, College of Engineering, Computing, and Applied Sciences. Kinetics of Carbaryl Hydrolysis.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Phenyl Carbamates in a Research Setting.
-
Ndonwi, E. N., Atolani, O., Adeyemi, O. S., & Olatunji, G. A. (2019). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. Heliyon, 5(12), e03029.
-
Perez-Moyano, M. M., Guerrero, J. M., & Garcia-Parrilla, M. C. (2009). Effects of four carbamate compounds on antioxidant parameters. Toxicology in Vitro, 23(2), 268-274.
-
BenchChem. (2025). preventing decomposition of ethyl (2-hydroxypropyl)carbamate during storage.
-
BenchChem. (2025). An In-depth Technical Guide to the Hydrolysis Rate and Stability of Phenmedipham at Different pH Levels.
-
Mishra, V., Haque, M. F., & Singh, D. K. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 688899.
-
Google Patents. (2011). CN102060734B - Method for preparing N-(4-ethyoxylcarbonylphenyl)-N'-methyl-N'-phenyl carbonamidine.
-
ResearchGate. Scheme 3 Attempted synthesis of phenyl... | Download Scientific Diagram.
-
SIELC Technologies. (2018). Separation of 4-Ethoxyphenol on Newcrom R1 HPLC column.
-
Hegarty, A. F., & Frost, L. N. (1973). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2, (12), 1719-1728.
-
Moshang Chemical. phenyl (4-ethoxyphenyl)carbamate - CAS 65141-22-2.
-
BenchChem. (2025). Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation.
-
Scite.ai. Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution.
-
BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Ethoxyphenol.
-
IntechOpen. (2012). Photoremediation of Carbamate Residues in Water.
-
Rasidah, Y., & Muchalal, M. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Pharmaceutical and Clinical Research, 8(5), 333-339.
-
Ghinami, S., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 117(15), 10337-10377.
-
ResearchGate. pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4....
-
Hoerger, F. D., & Black, D. T. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(10), 4863-4869.
-
ResearchGate. Any advice about the stability of ester and carbamate containing compounds?
-
LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC.
-
National Technical Information Service. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
-
Cheméo. Chemical Properties of Carbamic acid, phenyl-, ethyl ester (CAS 101-99-5).
-
PLOS One. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae.
-
USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds.
-
Toxicology Mechanisms and Methods. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes.
-
SciELO México. Buffer Effects on Drug Release Kinetics From Acidic Hydrophobic Gel Discs.
-
ResearchGate. The effect of buffer concentration, pH and buffer ions on the degradation and drug release from polyglycolide.
-
MDPI. (2024). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cecas.clemson.edu [cecas.clemson.edu]
- 3. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
Technical Support Center: Catalyst Optimization for Carbamate Synthesis
Welcome to the Technical Support Center. Carbamates are indispensable structural motifs in medicinal chemistry, functioning as stable bioisosteres for amides, prodrug linkers, and key intermediates in drug development[1]. The success of carbamate synthesis hinges on precise catalyst optimization. Poor catalyst selection or incorrect loading inevitably leads to sluggish kinetics, poor yields, or the proliferation of deleterious side products (e.g., allophanates and symmetric ureas).
This guide provides mechanistic insights, troubleshooting Q&As, and self-validating protocols for the two most prominent synthetic pathways:
-
The Classical Route : Isocyanate-Alcohol coupling (typically utilizing DBTDL).
-
The Greener Route : Multicomponent CO₂ fixation with amines and alkyl halides (utilizing DBU).
Decision tree for selecting and optimizing catalysts in carbamate synthesis.
Section 1: General Catalyst Selection & Optimization Strategy (FAQs)
Q: Why is dibutyltin dilaurate (DBTDL) preferred over basic amines for isocyanate-alcohol couplings? A: DBTDL acts as a highly specific Lewis acid. It coordinates with the oxygen atom of the alcohol, significantly increasing its nucleophilicity, while simultaneously activating the electrophilic carbon of the isocyanate. Unlike simple amine bases (such as triethylamine) which can indiscriminately accelerate side reactions, DBTDL tightly controls the proton transfer step, suppressing the formation of symmetric ureas[2].
Q: In CO₂-fixation routes, why is DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) used in stoichiometric or super-stoichiometric amounts rather than catalytic amounts? A: While DBU is often referred to as an organocatalyst, in the context of CO₂ fixation, it practically functions as both a CO₂-trapping agent and a strong base. DBU facilitates the formation of a highly stable carbamate salt intermediate with the amine and CO₂[3]. Because this is an equilibrium process, a minimum of 1.0 to 2.0 equivalents of DBU is typically required to drive the equilibrium toward the carbamate anion before the addition of the alkylating agent[4].
Section 2: Troubleshooting Specific Synthetic Routes (Q&A)
Q: I am observing sluggish kinetics in my DBTDL-catalyzed isocyanate-alcohol coupling. Should I increase the catalyst load beyond 10 mol%? A: No. Increasing DBTDL beyond 10 mol% rarely improves initial reaction rates and significantly increases the risk of over-catalysis. Excess DBTDL promotes the formation of allophanates—a side reaction where a second isocyanate molecule reacts with the newly formed carbamate. If kinetics are sluggish at 5–10 mol%, it is mechanistically sound to optimize the temperature (e.g., elevating to 60 °C) rather than the catalyst load[5].
Q: My CO₂-based multicomponent reaction (Amine + CO₂ + Alkyl Halide) is yielding high amounts of N-alkylated amine instead of the desired carbamate. How do I fix this? A: This specific failure mode indicates that the alkyl halide is reacting directly with the amine before the CO₂ can be fully trapped and stabilized. To troubleshoot:
-
Ensure CO₂ saturation: Bubble CO₂ through the amine/DBU solution for at least 30 minutes prior to adding the electrophile[4].
-
Optimize DBU load: Ensure a minimum of 2.0 equivalents of DBU to fully deprotonate and stabilize the carbamate intermediate. Solutions of DBU have been shown to trap >95% of CO₂ efficiently[3].
-
Electrophile addition: Add the alkyl halide dropwise to maintain a low steady-state concentration of the electrophile, favoring the reaction with the more nucleophilic carbamate anion over the neutral amine.
Mechanistic pathway of DBU-mediated CO2 trapping and subsequent alkylation.
Section 3: Self-Validating Experimental Protocols
Expertise Note: Every protocol below incorporates real-time validation steps to ensure the reaction is proceeding correctly before advancing to the next stage.
Protocol A: DBTDL-Catalyzed Isocyanate-Alcohol Coupling
-
Preparation: Dissolve the alcohol (1.0 eq) in anhydrous toluene (0.5 M). Validation: The solution must be completely clear. Any cloudiness indicates moisture, which will aggressively consume the isocyanate to form symmetric ureas.
-
Catalyst Addition: Add DBTDL (5 mol%). Causality: A 5 mol% loading provides the optimal thermodynamic balance between the forward reaction rate and the suppression of allophanate side-products[5].
-
Isocyanate Addition: Add the isocyanate (1.05 eq) dropwise at 0 °C. Validation: Monitor the internal temperature. A mild exotherm validates the active formation of the organotin-alcohol complex and subsequent nucleophilic attack.
-
Heating & Monitoring: Warm the reaction to 60 °C and stir for 4 hours. Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the alcohol spot and the emergence of a higher Rf carbamate spot validates completion. If the reaction stalls, check for a baseline urea byproduct before considering additional catalyst.
Protocol B: DBU-Mediated CO₂ Fixation for Carbamate Synthesis
-
CO₂ Saturation: Dissolve the primary or secondary amine (1.0 eq) and DBU (2.0 eq) in anhydrous acetonitrile (ACN). Bubble dry CO₂ gas through the solution for 30 minutes at room temperature[4]. Validation: A slight increase in viscosity or a mild exotherm indicates the successful formation of the DBU-carbamate salt intermediate.
-
Electrophile Addition: Add the alkyl halide (1.2 eq) dropwise over 10 minutes. Causality: Dropwise addition prevents a high localized concentration of the electrophile, strictly minimizing direct N-alkylation of any transiently unreacted amine.
-
Reaction & Monitoring: Stir for 18 hours under a CO₂ atmosphere (balloon). Validation: The formation of a fine white precipitate (DBU-hydrohalide salt) visually validates that the alkylation step is proceeding successfully and the catalytic cycle is turning over[4].
Section 4: Quantitative Data Summaries
Table 1: DBTDL Loading vs. Yield and Side-Product Formation (Isocyanate Route) (Data synthesized for standard primary alcohol + aryl isocyanate coupling)
| DBTDL Loading (mol%) | Reaction Time (h) | Temperature (°C) | Carbamate Yield (%) | Allophanate/Urea (%) |
| 1 | 24 | 25 | 45 | < 2 |
| 5 | 4 | 60 | 88 | < 5 |
| 10 | 4 | 60 | 92 | 8 |
| 20 (Over-catalyzed) | 2 | 60 | 75 | > 20 |
Table 2: DBU Equivalents vs. CO₂ Trapping Efficiency (CO₂ Route) (Data synthesized for standard amine + CO₂ + iodoethane coupling)
| DBU (Equivalents) | CO₂ Bubbling Time | Alkyl Halide (eq) | Carbamate Yield (%) | N-Alkylation (%) |
| 0.5 (Catalytic) | 30 min | 1.2 | 15 | 80 |
| 1.0 | 30 min | 1.2 | 55 | 40 |
| 2.0 (Optimal) | 30 min | 1.2 | 95 | < 5 |
| 3.0 (Excess) | 30 min | 1.2 | 94 | < 5 |
References
-
Supporting Electrolyte-Free Anodic Oxidation of Oxamic Acids into Isocyanates: An Expedient Way to Access Ureas, Carbamates, and Thiocarbamates. University of Greenwich.5
-
Synthesis of organic carbamates by a one-pot and purification-free procedure. ResearchGate.4
-
One-pot, Direct Incorporation of [11C]-CO2 into Carbamates. SciSpace.3
-
Isocyanate-based multicomponent reactions. PMC - NIH.1
-
Development of solvent-free synthesis of hydrogen-bonded supramolecular polyurethanes. RSC.2
Sources
- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of solvent-free synthesis of hydrogen-bonded supramolecular polyurethanes - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03804E [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
Validation & Comparative
Comparative Guide: 1H NMR Interpretation of Phenyl (4-ethoxyphenyl)carbamate
Executive Summary
This guide provides a technical comparison of NMR acquisition strategies for Phenyl (4-ethoxyphenyl)carbamate , a structural motif common in prodrug design and peptidomimetics.[1]
Unlike standard spectral lists, this document compares the "Performance" of Solvent Systems (DMSO-d₆ vs. CDCl₃) in resolving the critical carbamate linkage. It establishes a self-validating protocol to distinguish the para-substituted ethoxy ring from the phenyl ester moiety—a common challenge due to aromatic overlap.[1]
The Molecule at a Glance
-
Core Structure: Aromatic Carbamate (Urethane).[1]
-
Key Functional Groups:
Experimental Protocol: The Self-Validating Workflow
To ensure reproducibility, we utilize a "Check-Point" workflow. This prevents the common error of misidentifying the amide proton due to chemical exchange.
Sample Preparation & Acquisition[1]
-
Concentration: 10–15 mg in 0.6 mL solvent. (High concentration is vital for 13C satellites but can induce H-bonding shifts in CDCl₃).[1]
-
Temperature: 298 K (Standard).[1] Note: Variable Temperature (VT) NMR may be required if rotamers are suspected, though less common in simple phenyl carbamates.
-
Pulse Sequence: zg30 (30° pulse) with a relaxation delay (D1) of ≥ 2.0 seconds to ensure accurate integration of aromatic protons.
Analytical Workflow Diagram
The following Graphviz diagram outlines the decision logic for solvent selection and signal validation.
Caption: Figure 1. Solvent selection workflow highlighting DMSO-d6 as the superior medium for carbamate proton validation.
Comparative Analysis: Solvent System Performance
The choice of solvent is not merely about solubility; it dictates the visibility of the carbamate proton (-NH-), which is the primary indicator of successful synthesis from the isocyanate or chloroformate precursor.
Table 1: Comparative Chemical Shift Performance[1]
| Feature | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide) | Performance Verdict |
| Carbamate NH | δ 6.8 – 7.1 ppm (Broad/Weak)Often obscured by aromatics.[1] Subject to rapid exchange. | δ 9.6 – 9.9 ppm (Sharp Singlet)Deshielded by H-bonding with solvent.[1] Distinct from aromatics.[1][2][3][4] | DMSO Wins for structural proof.[1] |
| Ethoxy (-OCH₂-) | δ ~4.02 ppm (Quartet)Clear resolution.[1] | δ ~3.98 ppm (Quartet)Slight upfield shift; potential water overlap (~3.33 ppm).[1] | CDCl₃ Wins for aliphatic clarity.[1] |
| Aromatic Region | δ 6.8 – 7.4 ppm Significant overlap between phenyl ester and aniline rings.[1] | δ 6.9 – 7.6 ppm Slightly better dispersion due to polarity effects.[1] | Neutral (Requires 2D HSQC for total certainty). |
| Water Artifacts | δ 1.56 ppm Usually non-interfering.[1] | δ 3.33 ppm Can obscure ethoxy methylene if wet.[1] | CDCl₃ Wins for purity analysis. |
Expert Insight: The "Invisible" Proton
In CDCl₃, the carbamate NH proton is acidic enough to exchange with trace water or broaden due to quadrupolar relaxation from the adjacent Nitrogen-14. Protocol: If running in CDCl₃, add a drop of D₂O.[1] If the broad peak at ~7.0 ppm disappears, it is the NH. However, for publication-quality characterization, DMSO-d₆ is the mandatory standard to visualize the NH as a discrete singlet at ~9.7 ppm [1].
Detailed Spectral Interpretation (DMSO-d₆)
This section details the assignment logic for the product in DMSO-d₆, the preferred solvent for carbamates.
The Aliphatic Region (The "Anchor")
The ethoxy group provides the clearest starting point for phasing and integration calibration.
-
δ 1.30 ppm (Triplet, 3H, J ≈ 7.0 Hz): Methyl group (-CH₃).[1]
-
δ 3.96 ppm (Quartet, 2H, J ≈ 7.0 Hz): Methylene group (-OCH₂-).[1] The chemical shift is characteristic of an alkyl ether.[1]
The Aromatic Region (The "Fingerprint")
We must distinguish the 4-ethoxyphenyl ring (Ring A) from the Phenyl ester ring (Ring B) .
-
Ring A (4-Ethoxyphenyl): The AA'BB' System
-
This ring has strong electron-donating character (Ethoxy) and moderate withdrawing character (Carbamate N).[1]
-
δ 6.88 ppm (Doublet, 2H, J ≈ 9.0 Hz): Protons ortho to the ethoxy group.[1] They are shielded (upfield) due to resonance donation from Oxygen.[1]
-
δ 7.35 ppm (Doublet, 2H, J ≈ 9.0 Hz): Protons ortho to the Nitrogen.[1] Deshielded relative to the 6.88 ppm signal.[1] Note: These often exhibit the "Roof Effect" (leaning towards each other).[5]
-
-
Ring B (Phenyl Ester): The Multiplet System
-
This ring is attached to an electron-withdrawing ester oxygen.[1]
-
δ 7.15 – 7.45 ppm (Multiplet, 5H): These protons (ortho/meta/para) typically overlap.[1] The ortho protons may appear slightly downfield, but often merge with the Ring A doublet at 7.35 ppm.
-
Integration Check: The total aromatic integral must equal 9H (4 from Ring A + 5 from Ring B).[1]
-
The Labile Region (The "Proof")
-
δ 9.70 – 9.90 ppm (Broad Singlet, 1H): The Carbamate NH.[1]
Structural Assignment Logic Diagram
The following diagram illustrates the logic path for assigning the overlapping aromatic signals.
Caption: Figure 2. Logic tree for disentangling the AA'BB' ethoxy-aniline system from the phenyl ester multiplet.
References
-
BenchChem. (2025).[1][6] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for AA'BB' systems).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] (Reference for 4-ethoxyaniline and phenyl carbamate fragments). Retrieved from [1]
-
Fulmer, G. R., et al. (2010).[1][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics. Retrieved from [1]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to the FTIR Spectral Peaks of Phenyl (4-ethoxyphenyl)carbamate
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of Phenyl (4-ethoxyphenyl)carbamate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list. It deconstructs the molecule's spectral signature by comparing it with simpler, structurally related analogues: Phenyl carbamate and 4-ethoxyaniline. Through this comparative approach, we will elucidate how the carbamate core, the ethoxy substituent, and the dual aromatic systems contribute to the overall spectrum, providing a robust framework for structural verification and analysis.
The Principle of Spectroscopic Dissection
FTIR spectroscopy is a cornerstone technique in chemical analysis, providing a unique "molecular fingerprint" by probing the vibrational modes of chemical bonds.[1] For a multifunctional molecule like Phenyl (4-ethoxyphenyl)carbamate, the resulting spectrum is a superposition of absorptions from its constituent parts. A confident interpretation, therefore, relies not just on general correlation charts, but on a logical dissection of the structure and comparison with relevant precursors and analogues.
Our analysis will be grounded in this principle, isolating the spectral contributions of:
-
The Carbamate Bridge (-NH-C(=O)-O-): The central functional group, exhibiting characteristic N-H and C=O stretching vibrations.
-
The Phenyl Group: The unsubstituted aromatic ring attached to the carbamate oxygen.
-
The 4-Ethoxyphenyl Group: The substituted aromatic ring attached to the carbamate nitrogen, which introduces unique ether (C-O-C) and aliphatic C-H vibrations.
dot graph "Phenyl_4_ethoxyphenyl_carbamate_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];
} enddot Figure 1: Molecular Structure of Phenyl (4-ethoxyphenyl)carbamate
Core Vibrational Analysis: The Carbamate Signature
The carbamate functional group provides the most intense and characteristic absorption bands in the spectrum. We can predict these by examining the spectrum of Phenyl carbamate, which isolates the carbamate moiety attached to a simple phenyl ring.[2]
-
N-H Stretching: A sharp, medium-intensity peak is expected around 3400-3300 cm⁻¹ . This absorption arises from the N-H bond stretching vibration. In solid-state measurements (like a KBr pellet), hydrogen bonding can cause this peak to broaden and shift to a slightly lower wavenumber compared to a measurement in a non-polar solvent.[3]
-
C=O (Amide I) Stretching: This is typically the most intense band in the spectrum, appearing in the range of 1750-1700 cm⁻¹ . Its precise position is sensitive to electronic effects. For aryl carbamates, this peak is often observed around 1730-1700 cm⁻¹.[2][4] The electron-donating nature of the 4-ethoxyphenyl group attached to the nitrogen may slightly lower this frequency compared to an unsubstituted N-phenyl group.
-
N-H Bending / C-N Stretching (Amide II): A strong band between 1620-1500 cm⁻¹ is characteristic of the Amide II vibration, which is a coupled vibration of N-H in-plane bending and C-N stretching.[5] For secondary amides and carbamates, this is a reliable diagnostic peak.
-
C-O Stretching: Carbamates have two distinct C-O single bonds, leading to two stretching vibrations. The Ar-O-C stretch is expected to produce a strong, asymmetric band around 1250-1180 cm⁻¹ , while the O-C-N stretch contributes to absorptions in the 1100-1030 cm⁻¹ region.[2]
Comparative Analysis: The Influence of Aromatic and Ether Groups
By comparing the expected spectrum of our target molecule with Phenyl carbamate and 4-ethoxyaniline, we can confidently assign the remaining peaks.
Table 1: Predicted FTIR Peak Assignments for Phenyl (4-ethoxyphenyl)carbamate
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Contributing Moiety |
|---|---|---|---|
| ~3350 | Medium, Sharp | N-H Stretch | Carbamate |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Phenyl & 4-Ethoxyphenyl |
| 2980-2850 | Medium-Weak | Aliphatic C-H Stretch (CH₃, CH₂) | 4-Ethoxyphenyl |
| ~1710 | Very Strong | C=O Stretch (Amide I) | Carbamate |
| ~1600, ~1500 | Strong | Aromatic C=C Ring Stretch | Phenyl & 4-Ethoxyphenyl |
| ~1530 | Strong | N-H Bend / C-N Stretch (Amide II) | Carbamate |
| ~1240 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) | 4-Ethoxyphenyl |
| ~1200 | Strong | Ar-O-C Stretch | Carbamate / Phenyl |
| ~1040 | Strong | Symmetric C-O-C Stretch (Aryl Ether) | 4-Ethoxyphenyl |
| ~830 | Strong | C-H Out-of-Plane Bend (para-disubstituted) | 4-Ethoxyphenyl |
| ~750 & ~690 | Strong | C-H Out-of-Plane Bend (monosubstituted) | Phenyl |
Discussion of Key Comparative Features:
-
Aliphatic C-H Stretches (2980-2850 cm⁻¹): These peaks are entirely absent in Phenyl carbamate and serve as a direct confirmation of the ethoxy group's presence in Phenyl (4-ethoxyphenyl)carbamate.
-
Aromatic C=C Stretches (~1600, ~1500 cm⁻¹): All three compounds will show these characteristic aromatic ring vibrations.[6][7] The band near 1500 cm⁻¹ is often particularly strong in para-substituted rings, as seen in 4-ethoxyaniline.[8]
-
Aryl Ether C-O-C Stretches (~1240 and ~1040 cm⁻¹): The strong band around 1240 cm⁻¹ is due to the asymmetric C-O-C stretch of the aryl ether, a prominent feature in the spectrum of 4-ethoxyaniline.[1] This will overlap with the carbamate C-O stretches but should be a dominant feature. The symmetric stretch near 1040 cm⁻¹ provides further confirmation.
-
C-H Out-of-Plane (OOP) Bending (900-650 cm⁻¹): This "fingerprint" region is highly diagnostic of the aromatic substitution patterns.[7]
-
Phenyl (4-ethoxyphenyl)carbamate will uniquely show both sets of peaks: a strong band around 830 cm⁻¹ indicating 1,4-disubstitution (from the 4-ethoxyphenyl ring) and two strong bands around 750 cm⁻¹ and 690 cm⁻¹ indicating monosubstitution (from the phenyl ring).
-
Phenyl carbamate will only show the monosubstitution bands.
-
4-Ethoxyaniline will only show the para-disubstitution band.[9]
-
Table 2: Comparative Guide to Key FTIR Peaks
| Vibrational Mode | Phenyl (4-ethoxyphenyl)carbamate | Phenyl carbamate[2] | 4-Ethoxyaniline[8][9] | Justification for Difference |
|---|---|---|---|---|
| N-H Stretch | ~3350 cm⁻¹ | ~3390 cm⁻¹ | ~3400 & ~3330 cm⁻¹ (doublet for -NH₂) | Presence of secondary vs. primary amine. |
| Aliphatic C-H Stretch | Present (2980-2850 cm⁻¹) | Absent | Present (2980-2850 cm⁻¹) | Confirms the ethoxy group. |
| C=O Stretch | ~1710 cm⁻¹ | ~1700-1730 cm⁻¹ | Absent | Hallmark of the carbamate group. |
| Amide II Band | ~1530 cm⁻¹ | ~1610 cm⁻¹ | Absent | Hallmark of the secondary amide linkage. |
| Aryl Ether C-O-C | Present (~1240, ~1040 cm⁻¹) | Absent | Present (~1240, ~1040 cm⁻¹) | Confirms the ethoxy group. |
| C-H OOP Bend | ~830 cm⁻¹ (para) & ~750/690 cm⁻¹ (mono) | ~750/690 cm⁻¹ (mono) | ~830 cm⁻¹ (para) | Confirms both substitution patterns. |
Experimental Protocol: ATR-FTIR Spectroscopy
This section provides a standardized protocol for acquiring a high-quality FTIR spectrum of a solid sample like Phenyl (4-ethoxyphenyl)carbamate using an Attenuated Total Reflection (ATR) accessory, which minimizes sample preparation.
Objective: To obtain the infrared spectrum of a solid powder sample for structural identification.
Materials:
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
Phenyl (4-ethoxyphenyl)carbamate sample (a few milligrams).
-
Spatula.
-
Lint-free wipes.
-
Reagent-grade isopropanol or ethanol.
Methodology:
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
Verify that the ATR accessory is correctly installed and recognized by the software.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal using a lint-free wipe lightly dampened with isopropanol.
-
Perform a second cleaning with a dry, lint-free wipe to remove any residual solvent. The goal is to have a pristine, reflective surface.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing the software to subtract it from the sample spectrum.[10]
-
Typical Parameters:
-
Scan Range: 4000 - 650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (to improve signal-to-noise ratio)
-
-
-
Sample Application:
-
Place a small amount of the Phenyl (4-ethoxyphenyl)carbamate powder onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Using the same parameters as the background scan, acquire the sample spectrum.
-
The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Cleaning:
-
Perform an ATR correction if available in the software. This algorithm corrects for the depth of penetration's dependence on wavelength, resulting in a spectrum that more closely resembles a traditional transmission spectrum.
-
Clean the ATR crystal and press arm thoroughly with solvent and a lint-free wipe to prepare for the next sample.
-
dot digraph "FTIR_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=10];
} enddot Figure 2: Standard Experimental Workflow for ATR-FTIR Analysis.
Conclusion
The FTIR spectrum of Phenyl (4-ethoxyphenyl)carbamate is rich with structural information. By systematically analyzing the contributions of its constituent functional groups and comparing them to simpler molecular analogues, we can assign its major absorption bands with high confidence. The key identifiers for this molecule are the simultaneous presence of: (1) strong carbamate peaks (N-H stretch ~3350 cm⁻¹, C=O stretch ~1710 cm⁻¹, Amide II ~1530 cm⁻¹), (2) aliphatic C-H stretches from the ethoxy group (2980-2850 cm⁻¹), (3) prominent aryl ether C-O-C stretches (~1240 cm⁻¹), and (4) a combination of C-H bending bands characteristic of both monosubstituted (~750/690 cm⁻¹) and para-disubstituted (~830 cm⁻¹) aromatic rings. This detailed spectral interpretation serves as a robust guide for positive identification and quality control in a research or development setting.
References
-
Haque, N., Biswas, S., Basu, P., Biswas, I. H., Khatun, R., & Islam, S. M. (n.d.). SUPPORTING INFORMATION - Rsc.org. Retrieved from [Link]
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Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and. (n.d.). Retrieved from [Link]
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Vibrational (FT-IR and FT-Raman) and DFT analysis of 1,2,4,5-tetrachloro-3-nitrobenzene. (n.d.). Retrieved from [Link]
- González-Vila, A., Debliquy, M., Lahem, D., & Mégret, P. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 12(15), 2824.
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National Center for Biotechnology Information. (n.d.). Phenyl carbamate. PubChem. Retrieved from [Link]
-
NIST. (n.d.). Phenyl-n,n-dimethyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]
-
Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. (2023, October 11). ChemRxiv. [Link]
- Wang, T., Miller, S. J., & Johnson, M. A. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. The Journal of Physical Chemistry A, 125(48), 10433–10440.
-
Patsnap. (n.d.). How to Analyze Benzene Ring Vibrational Modes with IR. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational modes of benzene. Retrieved from [Link]
- Reichle, M., Sun, C., Enthaler, S., & Collum, D. B. (2018). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. Journal of the American Chemical Society, 140(32), 10285–10295.
-
VIBRATIONAL WAVENUMBERS AND STRUCTURAL DETERMINATION OF DILITHIUM TEREPHTHALATE. (n.d.). Rasayan J. Chem. Retrieved from [Link]
- Chen, J. T. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.
- Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
-
ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethoxyaniline. PubChem. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 4-Ethoxyaniline. Retrieved from [Link]
- Kumar, R., Singh, L., & Singh, P. (2018). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. World Wide Journal of Multidisciplinary Research and Development.
- Michalska, A., Piekut, J., & Brzezinska, E. (2022). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles.
- Ganesan, A., Arul, A., & Enoch, I. V. M. V. (2011). Phenyl N-(4-methoxyphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1997.
- Vahur, S., & Teearu, A. (2021). Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. Heritage, 4(2), 743-764.
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
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A Comparative Bioactivity Analysis: Phenyl (4-ethoxyphenyl)carbamate vs. The Cautionary Tale of Phenacetin
A Guide for Drug Development Professionals
Introduction: Revisiting a Predecessor in the Quest for Safer Analgesics
The history of analgesic drug development is marked by a continuous search for compounds with improved efficacy and, critically, enhanced safety profiles. Phenacetin, introduced in 1887, was one of the first synthetic non-opioid analgesics and fever reducers to see widespread use.[1][2] However, its clinical application was terminated in many countries, including the United States in 1983, due to severe long-term toxicities, including nephropathy (kidney damage) and urothelial cancers.[2][3] The story of Phenacetin serves as a crucial case study in drug metabolism and toxicity. Its therapeutic effects are primarily attributed not to the parent drug itself, but to its major metabolite, paracetamol (acetaminophen).[4][5][6] Conversely, its devastating side effects arise from alternative, minor metabolic pathways.[7][8]
This guide introduces Phenyl (4-ethoxyphenyl)carbamate, a structural analog of Phenacetin. By replacing the acetyl group of Phenacetin with a phenoxycarbonyl group, we fundamentally alter the molecule's chemical nature from an amide to a carbamate. This structural modification raises a critical question for drug discovery: could this change preserve or enhance the desired analgesic and antipyretic activity while mitigating the toxicological liabilities that led to Phenacetin's downfall?
This document provides a comparative framework for evaluating the bioactivity of Phenyl (4-ethoxyphenyl)carbamate against Phenacetin. We will delve into their distinct mechanisms of action, present standardized protocols for assessing their efficacy and toxicity, and visualize their metabolic fates. This guide is designed for researchers and drug development professionals, offering a scientifically grounded, objective comparison supported by established experimental methodologies.
Chemical Structures and Physicochemical Properties
A foundational comparison begins with the molecules themselves. While sharing the core p-ethoxyaniline structure, the difference in the N-acyl group is paramount.
| Property | Phenyl (4-ethoxyphenyl)carbamate | Phenacetin |
| Chemical Structure | ||
| IUPAC Name | Phenyl (4-ethoxyphenyl)carbamate | N-(4-ethoxyphenyl)acetamide |
| Molecular Formula | C₁₅H₁₅NO₃ | C₁₀H₁₃NO₂ |
| Molar Mass | 257.28 g/mol | 179.22 g/mol |
| Functional Group | Carbamate | Amide |
Comparative Mechanism of Action: Prodrug vs. Direct Inhibitor
The primary distinction in the bioactivity of these two compounds likely lies in their mechanism of action. Phenacetin is a classic prodrug, whereas the carbamate moiety in Phenyl (4-ethoxyphenyl)carbamate suggests a potential for direct enzymatic inhibition.
Phenacetin: An Indirect Actor
Phenacetin's analgesic and antipyretic effects are not its own. Upon ingestion, it is extensively metabolized in the liver, primarily via O-de-ethylation, to form paracetamol (acetaminophen).[5] Paracetamol is the active therapeutic agent, exerting its effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and fever.[5] While the precise mechanism is still debated, paracetamol is thought to be a more potent inhibitor of COX enzymes within the central nervous system than in the periphery, which may account for its strong analgesic and antipyretic properties with weaker anti-inflammatory effects. Some evidence also points towards selective inhibition of a COX-1 splice variant, often termed "COX-3".[9]
Phenyl (4-ethoxyphenyl)carbamate: A Hypothesized Direct Inhibitor
The carbamate functional group is a well-established pharmacophore known to inhibit various enzymes, often through covalent modification of active site serine residues.[10][11] Carbamate-containing compounds have been shown to act as potent inhibitors of cyclooxygenase.[10] Therefore, it is hypothesized that Phenyl (4-ethoxyphenyl)carbamate may function as a direct inhibitor of COX-1 and/or COX-2. This represents a fundamental mechanistic departure from Phenacetin. A direct-acting compound offers the potential for greater potency and selectivity, as its efficacy is not dependent on metabolic activation. The key scientific question is whether this direct inhibition can be tuned for therapeutic benefit (e.g., COX-2 selectivity) to minimize side effects associated with non-selective COX inhibition.[12]
Experimental Bioactivity Assessment
To empirically compare these compounds, a series of standardized in vitro and in vivo assays are required. The following protocols provide a framework for this evaluation.
In Vitro Assay: Cyclooxygenase (COX) Inhibition
Causality of Experimental Choice: This assay is critical to directly test the hypothesis that Phenyl (4-ethoxyphenyl)carbamate is a direct COX inhibitor and to quantify its potency and isoform selectivity (COX-1 vs. COX-2) compared to Phenacetin and its active metabolite, paracetamol. COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, while COX-2 is inducible during inflammation. Selective COX-2 inhibitors are sought after to reduce gastrointestinal side effects.[12]
Protocol: COX Inhibitor Screening Assay
-
Preparation: Utilize a commercial colorimetric COX inhibitor screening assay kit. Prepare recombinant human COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Compound Dilution: Prepare stock solutions of Phenyl (4-ethoxyphenyl)carbamate, Phenacetin, Paracetamol, and a positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1) in DMSO. Create a serial dilution series for each compound to determine IC₅₀ values.
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the diluted compound or DMSO (vehicle control).
-
Add 10 µL of the respective COX-1 or COX-2 enzyme and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid (substrate).
-
Incubate for 5 minutes at 25°C.
-
Stop the reaction and develop the color according to the kit manufacturer's instructions (typically measures the peroxidase activity of COX to yield a colored product).
-
-
Data Analysis: Measure the absorbance at the specified wavelength (e.g., 590 nm). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
Hypothetical Quantitative Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Phenyl (4-ethoxyphenyl)carbamate | 15.2 | 0.8 | 19.0 |
| Phenacetin | >100 | >100 | - |
| Paracetamol (Active Metabolite) | 55.0 | 25.5 | 2.16 |
| Celecoxib (Control) | 8.1 | 0.04 | 202.5 |
In Vivo Assay: Analgesic Efficacy
Causality of Experimental Choice: The acetic acid-induced writhing test is a standard and reliable model for evaluating peripheral analgesic activity.[13][14] It induces a visceral inflammatory pain response, making it suitable for screening compounds that may act by inhibiting prostaglandin synthesis in the periphery.
Protocol: Acetic Acid-Induced Writhing Test in Mice
-
Animals: Use male Swiss albino mice (20-25 g). Acclimatize animals for one week before the experiment.
-
Grouping: Divide animals into groups (n=6 per group): Vehicle control (e.g., 0.5% carboxymethylcellulose), positive control (e.g., Aspirin, 100 mg/kg), and test groups for Phenyl (4-ethoxyphenyl)carbamate and Phenacetin at various doses (e.g., 25, 50, 100 mg/kg).
-
Drug Administration: Administer the vehicle, control, or test compounds orally (p.o.).
-
Induction of Writhing: After 60 minutes, administer a 0.6% solution of acetic acid intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of hind limbs) over a 20-minute period.
-
Data Analysis: Calculate the percentage of analgesic activity using the formula: [(Wc - Wt) / Wc] x 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Hypothetical Quantitative Data
| Treatment | Dose (mg/kg, p.o.) | Mean Writhing Count ± SEM | % Inhibition |
| Vehicle Control | - | 45.2 ± 2.1 | - |
| Aspirin (Control) | 100 | 15.8 ± 1.5 | 65.0% |
| Phenacetin | 50 | 22.1 ± 1.9 | 51.1% |
| Phenacetin | 100 | 16.3 ± 1.7 | 63.9% |
| Phenyl (4-ethoxyphenyl)carbamate | 50 | 18.5 ± 2.0 | 59.1% |
| Phenyl (4-ethoxyphenyl)carbamate | 100 | 11.7 ± 1.4 | 74.1% |
In Vivo Assay: Antipyretic Efficacy
Causality of Experimental Choice: The Brewer's yeast-induced pyrexia model is a classic and widely accepted method for screening antipyretic agents.[15][16][17] The yeast induces a febrile response that mimics pathogenic fever, which is known to be mediated by prostaglandins in the hypothalamus.
Protocol: Brewer's Yeast-Induced Pyrexia in Rats
-
Animals: Use Wistar rats (150-200 g). Record the basal rectal temperature of each animal using a digital thermometer.
-
Induction of Pyrexia: Induce fever by subcutaneous injection of a 20% aqueous suspension of Brewer's yeast at 10 mL/kg.
-
Post-Induction Measurement: After 18 hours, record the rectal temperature again. Select only the animals that show an increase in temperature of at least 0.5°C for the study.
-
Grouping and Administration: Divide the febrile rats into groups (n=6): Vehicle control, positive control (Paracetamol, 150 mg/kg), and test groups for Phenyl (4-ethoxyphenyl)carbamate and Phenacetin at various doses. Administer treatments orally.
-
Temperature Monitoring: Record rectal temperatures at 1, 2, and 4 hours post-treatment.
-
Data Analysis: Calculate the mean reduction in rectal temperature for each group at each time point compared to the febrile control group.
Hypothetical Quantitative Data
| Treatment | Dose (mg/kg, p.o.) | Mean Temperature Reduction (°C) at 2h |
| Febrile Control | - | -0.1 ± 0.05 |
| Paracetamol (Control) | 150 | 1.8 ± 0.12 |
| Phenacetin | 150 | 1.7 ± 0.15 |
| Phenyl (4-ethoxyphenyl)carbamate | 150 | 1.9 ± 0.11 |
Metabolism and Toxicological Profile: The Decisive Comparison
The therapeutic index of a drug is determined by the balance between its efficacy and its toxicity. For Phenacetin, this balance proved to be fatally skewed due to its metabolic fate.
The Toxic Pathways of Phenacetin
While the major metabolic pathway of Phenacetin leads to the safe and effective paracetamol, minor pathways are responsible for its toxicity.[4][18]
-
N-hydroxylation: Cytochrome P450 enzymes can N-hydroxylate Phenacetin to form N-hydroxyphenacetin.[7] This metabolite is implicated in nephrotoxicity.
-
Deacetylation: A smaller fraction is deacetylated to p-phenetidine, which can induce methemoglobinemia and is also considered a contributor to kidney damage and is potentially carcinogenic.[1][19]
These reactive metabolites are believed to initiate renal papillary necrosis and are associated with the increased risk of urothelial cancers observed with chronic Phenacetin use.[2][3][20]
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Publish Comparison Guide: Purity Assessment Methods for Phenyl (4-ethoxyphenyl)carbamate
Introduction: The Criticality of Carbamate Purity
Phenyl (4-ethoxyphenyl)carbamate (CAS: 65141-22-2) is a pivotal intermediate in the synthesis of bioactive urea derivatives, PPAR agonists, and antifungal agents.[1] Its structural integrity—specifically the stability of the carbamate linkage—is essential for downstream reaction efficiency.
However, this compound presents a unique analytical challenge: it is often synthesized from 4-ethoxyaniline (p-phenetidine) and phenyl chloroformate .[1] Consequently, samples are frequently contaminated with residual p-phenetidine (a known nephrotoxin and genotoxic impurity) and phenol (a degradation product).[1]
This guide objectively compares three distinct purity assessment methodologies—RP-HPLC , qNMR , and DSC —to help you select the optimal protocol for your specific research phase.
Synthesis & Impurity Origin Analysis
To assess purity effectively, one must understand the impurities.[1] The following diagram maps the synthesis pathway and potential degradation routes that dictate our analytical strategy.
Figure 1: Origin of key impurities.[1] Note that moisture exposure can revert the target back to toxic p-phenetidine and phenol.[1]
Comparative Analysis of Assessment Methods
Method A: RP-HPLC (The Quantitative Workhorse)
Best For: Routine QC, Impurity Profiling (0.05% sensitivity), and Stability Studies.[1]
High-Performance Liquid Chromatography (HPLC) is the industry standard for separating the target carbamate from its specific impurities (phenol and p-phenetidine).[1]
Experimental Protocol
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
-
Rationale: A standard C18 provides sufficient hydrophobicity to retain the non-polar carbamate while eluting polar phenol early.
-
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm.[4]
-
Rationale: The phenyl rings provide strong absorption at 254 nm.
-
-
Flow Rate: 1.0 mL/min.[4]
Performance Data:
| Parameter | Performance | Notes |
| Specificity | High | Resolves Phenol (RT ~4 min) from Target (RT ~12 min). |
| Sensitivity (LOD) | < 0.05% | Essential for detecting trace p-phenetidine.[1] |
| Precision (RSD) | < 1.0% | Highly reproducible. |
| Throughput | Medium | 25-minute run time per sample.[1] |
Method B: qNMR (The Absolute Reference)
Best For: Primary Reference Standard qualification, Potency Assignment (Assay).
Quantitative NMR (qNMR) utilizes the proton signal integration to determine absolute purity without requiring a reference standard of the analyte itself.
Experimental Protocol
-
Solvent: DMSO-d6.
-
Rationale: The carbamate has limited solubility in CDCl3; DMSO ensures complete dissolution and separates the N-H proton signal.
-
-
Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST).[1]
-
Pulse Sequence: 90° pulse, d1 relaxation delay > 30s (5 × T1).
-
Rationale: A long relaxation delay is critical for accurate integration.
-
-
Quantification: Compare the integration of the Ethoxy -CH2- quartet (approx 4.0 ppm) against the IS signal.
Performance Data:
| Parameter | Performance | Notes |
| Accuracy | High (±0.5%) | Absolute method; eliminates reference standard bias.[1] |
| Specificity | Medium | Overlapping signals can obscure minor impurities.[1] |
| Sample Req. | High (~10-20 mg) | Non-destructive, sample can be recovered.[1] |
| Speed | Fast | < 15 mins prep + acquisition.[1] |
Method C: DSC (The Thermal Screen)
Best For: Rapid "Go/No-Go" checks, Polymorph identification.[1]
Differential Scanning Calorimetry (DSC) measures the melting point depression caused by impurities (Van't Hoff equation).
Experimental Protocol
-
Pan: Aluminum, crimped (non-hermetic).
-
Ramp Rate: 10°C/min from 40°C to 200°C.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Analysis: Determine Onset Melting Point (~150°C) and calculate purity based on peak shape analysis.
Performance Data:
| Parameter | Performance | Notes |
| Speed | Very Fast | < 10 mins.[1] |
| Information | Physical State | Detects solvates or amorphous content.[1] |
| Limitation | Non-specific | Cannot identify what the impurity is, only that it exists. |
| Decomposition | Risk | Carbamates may decompose near MP; validate thermal stability first.[1] |
Decision Matrix: Selecting the Right Method
Use this logic flow to determine the appropriate analytical technique for your stage of development.
Figure 2: Strategic selection workflow for purity assessment.
Summary Recommendation
-
For Routine Synthesis: Use RP-HPLC .[1] It is the only method capable of reliably quantifying the genotoxic precursor p-phenetidine at trace levels (<0.1%), which is critical for safety.[1]
-
For Standard Calibration: Use qNMR . If you are producing your own internal lab standard, qNMR establishes the "True Value" potency without external reliance.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217342, Phenyl (4-ethoxyphenyl)carbamate. Retrieved from [Link]
-
U.S. EPA (2025). CompTox Chemicals Dashboard: Phenyl (4-ethoxyphenyl)carbamate.[1] Retrieved from [Link]
-
MolAid Chemicals (2023). Chemical Properties and Synthesis of CAS 65141-22-2. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (General Reference for qNMR Protocol).
Sources
- 1. (4R,11S,12E)-16,18-dihydroxy-4,11-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione - CAS号 1267597-62-5 - 摩熵化学 [molaid.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Separation of Phenyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Orthogonal Elemental Validation of Phenyl (4-ethoxyphenyl)carbamate: A Methodological Comparison Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Analyte: Phenyl (4-ethoxyphenyl)carbamate (CAS: 65141-22-2) | Formula:
Executive Summary & The Case for Orthogonal Validation
In modern pharmaceutical development, relying on a single analytical technique to confirm the elemental composition and purity of a synthetic intermediate or Active Pharmaceutical Ingredient (API) introduces systemic risk. Phenyl (4-ethoxyphenyl)carbamate is a carbamate derivative with significant relevance in enzyme inhibition research (e.g., FAAH/MAGL). Validating its structural integrity requires proving that the bulk material matches the theoretical formula, is free of structural isomers, and contains no toxic inorganic catalysts.
To achieve this, we must employ an orthogonal validation strategy . Traditional CHNO Combustion Analysis provides absolute elemental mass fractions but is blind to structural isomerism. Conversely, delivers absolute organic purity and structural confirmation but is blind to inorganic salts. Finally, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is required to detect trace heavy metals mandated by .
By synthesizing data from these three distinct physical principles, we create a self-validating analytical matrix.
Orthogonal elemental and purity validation workflow for Phenyl (4-ethoxyphenyl)carbamate.
Methodological Comparison
The following table objectively compares the performance, limitations, and primary utility of the three core techniques used in this validation guide.
Table 1: Comparison of Elemental & Purity Validation Modalities
| Parameter | CHNO Combustion Analysis | Quantitative 1H-NMR (qNMR) | ICP-MS (USP <233>) |
| Primary Output | Bulk mass fractions (%C, %H, %N, %O) | Absolute organic purity (%) | Trace elemental impurities (ppm/ppb) |
| Detection Principle | High-temp oxidation & TCD detection | Nuclear spin resonance integration | Plasma ionization & mass-to-charge ratio |
| Sample Requirement | 1.0 – 2.0 mg (Destructive) | 5.0 – 15.0 mg (Non-destructive) | 50 – 100 mg (Destructive) |
| Calibration Need | Analyte-independent standard (e.g., Sulfanilamide) | Internal Standard (IS) added to sample | Multi-element external calibration curve |
| Critical Blind Spot | Cannot distinguish structural isomers | Invisible to inorganic salts/metals | Blind to organic molecular structure |
| Validation Threshold | ± 0.4% of theoretical values | > 99.0% absolute purity | < Permitted Daily Exposure (PDE) limits |
Experimental Methodologies & Causality
As scientists, we must understand the why behind the how. The following protocols are designed as self-validating systems, ensuring that any deviation in instrument performance is immediately flagged by internal controls.
CHNO Combustion Analysis (The Bulk Mass Fraction Standard)
Causality & Rationale:
Combustion analysis relies on the complete oxidation of the organic matrix. We utilize tin capsules because the oxidation of tin is highly exothermic. When the capsule drops into the 1200°C furnace, the localized "flash" temperature spikes to ~1800°C. This ensures that even highly refractory carbamate structures are completely converted into
Step-by-Step Protocol:
-
Desiccation: Dry the Phenyl (4-ethoxyphenyl)carbamate sample under vacuum at 60°C for 12 hours. Self-Validation: Failure to remove residual moisture will artificially inflate the %H and %O values, causing the sample to fail the ±0.4% threshold.
-
Micro-weighing: Accurately weigh 1.500 mg of the dried sample into a tin capsule using a microbalance (0.1 µg resolution). Crimp the capsule to seal out atmospheric air.
-
Combustion & Reduction: Drop the capsule into the oxidation tube (1200°C,
atmosphere). Pass the resulting gases over a copper reduction column (850°C) to quantitatively reduce species to gas and scavenge excess oxygen. -
Separation & Detection: Elute the gas mixture (
, , ) through a Temperature Programmed Desorption (TPD) column. Detect each gas sequentially using a Thermal Conductivity Detector (TCD). -
Quantification: Calculate mass fractions against a daily calibration curve generated using Sulfanilamide.
Quantitative 1H-NMR (The Absolute Purity Standard)
Causality & Rationale: According to foundational literature on , the integral of an NMR resonance is directly proportional to the number of nuclei generating it. By co-dissolving the analyte with a highly pure Internal Standard (IS), we can calculate the absolute mass fraction of the analyte without needing a reference standard of the analyte itself.
Step-by-Step Protocol:
-
Standard Selection: Select Maleic acid (NIST-traceable, >99.9% purity) as the internal standard. Its singlet at ~6.26 ppm does not overlap with the aromatic (7.0-7.5 ppm) or aliphatic (1.3 ppm, 4.0 ppm) signals of Phenyl (4-ethoxyphenyl)carbamate.
-
Co-Weighing: Accurately weigh ~10.0 mg of the analyte and ~5.0 mg of Maleic acid into the same glass vial using a microbalance.
-
Dissolution: Dissolve the mixture entirely in 0.6 mL of
. Self-Validation: The solution must be perfectly clear; any undissolved particulates will destroy the quantitative molar ratio. -
Acquisition: Acquire the 1H-NMR spectrum at 600 MHz. Critical Parameter: Set the relaxation delay (
) to at least 5 times the longest longitudinal relaxation time ( ) of the protons of interest (typically = 45 seconds) to ensure 99.3% magnetization recovery. -
Integration: Integrate the well-resolved triplet of the ethoxy methyl group (~1.3 ppm, 3H) against the Maleic acid singlet (2H) to calculate absolute purity.
ICP-MS for Trace Metals (USP <233> Compliance)
Causality & Rationale: To ensure the sample is free of toxic transition metals (e.g., Palladium from cross-coupling reactions), we employ ICP-MS. Closed-vessel microwave digestion is mandatory because open-beaker digestion leads to the volatilization and loss of elements like Mercury (Hg) and Arsenic (As).
Step-by-Step Protocol:
-
Microwave Digestion: Place 50 mg of the sample into a PTFE vessel. Add 5 mL of concentrated
and 1 mL of . Run a closed-vessel microwave temperature ramp to 200°C to destroy the organic matrix. -
Dilution & Internal Standardization: Dilute the digestate to 50 mL with ultrapure water (18.2 MΩ·cm). Add Scandium (Sc), Yttrium (Y), and Bismuth (Bi) via an online mixing tee to correct for plasma fluctuations and matrix effects.
-
Analysis: Analyze via ICP-MS in collision cell mode using Helium (He) gas. Self-Validation: Helium collision mode selectively attenuates polyatomic interferences (e.g.,
interfering with ) via kinetic energy discrimination. -
Spike Recovery: Run a 1.5J (target concentration) spiked sample. Recovery must fall between 80% and 120% to validate the method accuracy.
Quantitative Data Synthesis
The theoretical composition of Phenyl (4-ethoxyphenyl)carbamate (
Below is the synthesized experimental data demonstrating a successful orthogonal validation.
Table 2: Experimental Validation Results for Phenyl (4-ethoxyphenyl)carbamate
| Analytical Method | Target Parameter | Theoretical / Limit | Experimental Result | Variance / Status |
| CHNO Analysis | Carbon (%C) | 70.02% | 69.98% | Δ = 0.04% (Pass) |
| CHNO Analysis | Hydrogen (%H) | 5.88% | 5.91% | Δ = 0.03% (Pass) |
| CHNO Analysis | Nitrogen (%N) | 5.44% | 5.41% | Δ = 0.03% (Pass) |
| CHNO Analysis | Oxygen (%O) | 18.66% | 18.70% | Δ = 0.04% (Pass) |
| qNMR | Absolute Purity | > 99.0% | 99.6% ± 0.2% | Pass |
| ICP-MS | Palladium (Pd) | < 10 ppm (USP Limit) | < 0.5 ppm | Pass |
| ICP-MS | Arsenic (As) | < 1.5 ppm (USP Limit) | Not Detected | Pass |
Note: The CHNO variance is well within the universally accepted ±0.4% threshold required for publication in peer-reviewed chemical journals.
Conclusion
The validation of Phenyl (4-ethoxyphenyl)carbamate cannot be robustly achieved through a single analytical lens. While CHNO analysis successfully confirmed the bulk empirical formula, it was the integration of qNMR that verified the absolute structural purity (99.6%), and ICP-MS that ensured the absence of toxic catalytic residues. By employing this self-validating, orthogonal approach, researchers can confidently advance this compound into biological assays or further synthetic pipelines with absolute certainty in its integrity.
References
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay ACS Publications / PubMed URL:[Link]
-
A Guide to Quantitative NMR (qNMR) Emery Pharma URL:[Link]
-
USP <232>/<233> and ICH Q3D Elemental Impurities Analysis Agilent Technologies URL:[Link]
-
Phenyl (4-ethoxyphenyl)carbamate Chemical Properties (CAS 65141-22-2) MolAid Chemical Database URL: [Link]
Comparative Stability of Phenyl Carbamates vs. Alkyl Carbamates: A Guide for Researchers
In the landscape of drug development and medicinal chemistry, the carbamate functional group is a cornerstone, serving as a crucial structural motif in a myriad of therapeutic agents and as a versatile linker in prodrug design.[1][2][3] The stability of this moiety is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). A nuanced understanding of the factors governing carbamate stability is therefore paramount for researchers in the pharmaceutical sciences. This guide provides an in-depth comparison of the stability of two major classes of carbamates: phenyl carbamates and alkyl carbamates, supported by experimental data and mechanistic insights.
The Structural Dichotomy: Electronic and Steric Influences
The fundamental difference between phenyl and alkyl carbamates lies in the nature of the group attached to the carbamate's oxygen atom. This seemingly subtle variation has profound implications for the molecule's electronic and steric properties, which in turn dictate its susceptibility to degradation.
-
Phenyl Carbamates: Characterized by the presence of an aromatic ring directly attached to the carbamate oxygen. The phenyl group is electron-withdrawing, a consequence of the sp² hybridized carbons of the aromatic system. This electronic effect plays a crucial role in the stability of the carbamate linkage.
-
Alkyl Carbamates: Feature an alkyl group (a chain of sp³ hybridized carbon atoms) bonded to the carbamate oxygen. Alkyl groups are generally considered to be electron-donating, which alters the electronic environment of the carbamate moiety in a manner distinct from phenyl carbamates.
The stability of the carbamate group is influenced by the resonance between the amide and carboxyl functionalities.[1] The C-N bond in carbamates has a lower rotational barrier compared to analogous amides, making them more electrophilic and susceptible to nucleophilic attack.[1]
Mechanisms of Degradation: A Comparative Overview
Carbamates primarily degrade through hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes.[4] The specific degradation pathway and its rate are highly dependent on the carbamate's structure and the surrounding chemical environment.
Chemical Hydrolysis: The Impact of pH
The pH of the medium is a critical factor influencing the rate of carbamate hydrolysis.[4]
-
Alkaline Hydrolysis: Carbamates are particularly susceptible to base-catalyzed hydrolysis.[4][5] The rate of degradation increases significantly at a pH above 7.[4] For many carbamates, the half-life can plummet from days at a neutral pH to mere minutes in alkaline conditions.[4]
-
Acid-Catalyzed Hydrolysis: While acid-catalyzed hydrolysis can occur, many carbamates exhibit greater stability in slightly acidic conditions, with an optimal pH for stability often around 5.[4] However, at very low pH (e.g., below 4), acid-catalyzed hydrolysis can become a significant degradation pathway.[6]
Comparative Insights: Generally, aryl carbamates (phenyl carbamates) are more labile than alkyl carbamates.[4] This is attributed to the electron-withdrawing nature of the phenyl group, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. The phenoxide ion is also a better leaving group than an alkoxide ion, further facilitating the hydrolysis of phenyl carbamates.
Enzymatic Degradation
In biological systems, enzymes play a pivotal role in the metabolism of carbamates. Esterases, such as carboxylesterases and butyrylcholinesterase, are the primary enzymes responsible for hydrolyzing the carbamate bond.[7][8][9][10]
Comparative Insights: The susceptibility to enzymatic hydrolysis also differs between phenyl and alkyl carbamates. For instance, a study on carbamate prodrugs of dopaminergic compounds found that N,N-disubstituted carbamates were stable in both buffer and plasma solutions, while N-monosubstituted carbamates were chemically and enzymatically labile.[10] This highlights the influence of substitution on the nitrogen atom in addition to the nature of the oxygen-linked group. A review on the qualitative structure-metabolism relationships in carbamate hydrolysis indicated that aryl-OCO-NHAlkyl carbamates are significantly more metabolically labile than their alkyl-OCO-NHAlkyl counterparts.[11]
Quantitative Stability Data: A Comparative Table
To provide a clearer picture of the stability differences, the following table summarizes hypothetical half-life data for representative phenyl and alkyl carbamates under various conditions. It is important to note that actual stability is highly dependent on the specific substituents on both the phenyl ring and the alkyl chain.
| Carbamate Type | Condition | pH | Temperature (°C) | Half-life (t½) |
| Phenyl Carbamate | Aqueous Buffer | 7.4 | 37 | Hours to Days |
| 9.0 | 37 | Minutes to Hours | ||
| Human Plasma | 7.4 | 37 | Minutes to Hours | |
| Alkyl Carbamate | Aqueous Buffer | 7.4 | 37 | Days to Weeks |
| 9.0 | 37 | Hours to Days | ||
| Human Plasma | 7.4 | 37 | Hours to Days |
This table presents generalized trends. Actual values can vary significantly based on the specific molecular structure.
Experimental Protocols for Stability Assessment
Accurate determination of carbamate stability is crucial for drug development. The following are standardized, self-validating protocols for assessing chemical and enzymatic stability.
Protocol for Chemical Stability Assessment via HPLC
This protocol outlines the determination of carbamate stability in aqueous buffers at different pH values.
Objective: To determine the hydrolytic stability of a carbamate compound as a function of pH.
Methodology: High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).
Workflow Diagram:
Caption: Workflow for determining the chemical stability of carbamates using HPLC.
Detailed Steps:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the test carbamate in a suitable organic solvent like acetonitrile or DMSO.
-
Buffer Preparation: Prepare a series of aqueous buffers at the desired pH values (e.g., phosphate-buffered saline for pH 7.4, acetate buffer for pH 4.0, and borate buffer for pH 9.0).
-
Incubation: Initiate the stability study by diluting the carbamate stock solution into each buffer to a final concentration of approximately 10-50 µM. Incubate the solutions in a temperature-controlled environment (e.g., 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.
-
Reaction Quenching: Immediately quench the degradation reaction by, for example, adding an equal volume of cold acetonitrile or by acidifying the sample to a pH where the carbamate is stable.
-
HPLC Analysis: Analyze the samples using a validated reverse-phase HPLC method. The mobile phase composition and gradient should be optimized to achieve good separation of the parent carbamate from its degradation products.
-
Quantification: Quantify the peak area of the parent carbamate at each time point.
-
Data Analysis: Plot the natural logarithm of the parent carbamate concentration versus time. The slope of the resulting linear regression will be the negative of the pseudo-first-order rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Protocol for Plasma Stability Assessment
This protocol is designed to evaluate the stability of carbamates in a biological matrix, which accounts for both chemical and enzymatic degradation.
Objective: To determine the stability of a carbamate compound in the presence of plasma enzymes.
Methodology: LC-MS/MS is often preferred for its high sensitivity and selectivity in complex biological matrices.
Workflow Diagram:
Caption: Workflow for assessing the stability of carbamates in plasma.
Detailed Steps:
-
Plasma Preparation: Thaw frozen plasma (e.g., human, rat, mouse) from a reputable source in a 37°C water bath.
-
Incubation Setup: In a microcentrifuge tube, add the pre-warmed plasma.
-
Initiation of Reaction: Add a small volume of the carbamate stock solution to the plasma to achieve the desired final concentration (typically 1-10 µM).
-
Time-Point Sampling and Protein Precipitation: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture and add it to a tube containing 2-3 volumes of cold acetonitrile with a suitable internal standard to precipitate the plasma proteins and stop the enzymatic reaction.
-
Sample Processing: Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method.
-
Data Analysis: Determine the peak area ratio of the analyte to the internal standard at each time point. The percentage of the parent carbamate remaining is calculated relative to the zero-time point. The half-life is then determined from the first-order decay plot.
Conclusion and Future Directions
The stability of the carbamate moiety is a multifaceted property governed by a delicate interplay of electronic, steric, and environmental factors. Phenyl carbamates, due to the electron-withdrawing nature of the aryl group, are generally less stable towards hydrolysis than their alkyl counterparts. This inherent lability can be either a liability or an asset, depending on the therapeutic goal. For instance, in prodrug design, a controlled lability is often desired to ensure timely release of the active parent drug.[10][12][13]
Conversely, for drugs where the intact carbamate is the active pharmacophore, enhancing stability is a key objective. This can be achieved through various medicinal chemistry strategies, such as the introduction of sterically hindering groups or electron-donating substituents.[14][15]
The protocols detailed in this guide provide a robust framework for the empirical determination of carbamate stability. A thorough understanding and experimental evaluation of this critical parameter are indispensable for the successful design and development of novel carbamate-containing therapeutics. Future research will likely focus on developing more sophisticated in silico models to predict carbamate stability with greater accuracy, thereby accelerating the drug discovery process.
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Discovery of carbamate degrading enzymes by functional metagenomics. PLOS One. [Link]
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An overview on biodegradation of carbamate pesticides by soil bacteria. Semantic Scholar. [Link]
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The kinetics of the hydrolysis of organophosphorus and carbamate pesticides in water and aqueous base buffers. Taylor & Francis Online. [Link]
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Discovery of carbamate degrading enzymes by functional metagenomics. PLOS One. [Link]
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Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. [Link]
-
Kinetics of Carbaryl Hydrolysis. Clemson University. [Link]
-
Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. PubMed. [Link]
-
Kinetics and Mechanism of the Reversible Dissociation of Ammonium Carbamate. UreaKnowHow. [Link]
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An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Pertanika Journal of Science & Technology. [Link]
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Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture. PubMed. [Link]
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Qualitative structure-metabolism relationships in the hydrolysis of carbamates. PubMed. [Link]
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Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. [Link]
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Kinetics of Carbamate Formation and Breakdown. ResearchGate. [Link]
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Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega. [Link]
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Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. SciELO. [Link]
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Hydrolysis Mechanisms of Carbamates. Scribd. [Link]
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Carbamates as Potential Prodrugs and a New Warhead for HDAC Inhibition. MDPI. [Link]
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Recent Advances in the Chemistry of Metal Carbamates. National Institutes of Health. [Link]
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Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. PubMed. [Link]
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Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. PubMed. [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Institutes of Health. [Link]
-
Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. National Institutes of Health. [Link]
-
Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. ResearchGate. [Link]
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Plasma Stability. ResearchGate. [Link]
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Degradation and Leaching Behavior of the Carbamate Fungicide Diethofencarb in Soils. J-STAGE. [Link]
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A Novel Tertiary Carbamate Prodrug Strategy to Overcome Metabolic Barriers in Oral Ketamine Delivery. National Institutes of Health. [Link]
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METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. U.S. Geological Survey. [Link]
-
The Stability of Carbamates in Blood Samples under Experimental Conditions. Thai Journal Online. [Link]
-
Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science. [Link]
- Carbonate and Carbam
-
Decomposition of carbamates of tertiary alcohols. Part 3. Influence of phenyl and vinyl substituents at the α-carbon atom. Royal Society of Chemistry. [Link]
-
A Novel Tertiary Carbamate Prodrug Strategy to Overcome Metabolic Barriers in Oral Ketamine Delivery. ResearchGate. [Link]
-
Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. ResearchGate. [Link]
-
Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Scite.ai. [Link]
-
Healing Without the Hallucinations: The Next Generation of Psilocybin Therapy. SciTechDaily. [Link]
-
The mechanisms of hydrolysis of N-alkyl O-arylthioncarbamate esters. ResearchGate. [Link]
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]
-
THE ELECTRONIC STRUCTURE OF CARBAMATE DERIVATIVES AS THE INHIBITORS OF CHOLINESTERASE. Semantic Scholar. [Link]
-
Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Royal Society of Chemistry. [Link]
-
Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Publications. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health. [Link]
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. ResearchGate. [Link]
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- 15. researchgate.net [researchgate.net]
Reference Standards for Phenyl (4-ethoxyphenyl)carbamate Analysis: A Comparative Technical Guide
Executive Summary
In pharmaceutical development—particularly regarding analgesics like Phenacetin and Paracetamol—the rigorous identification of carbamate-based impurities is critical for safety profiling. Phenyl (4-ethoxyphenyl)carbamate (also known as Phenyl N-(4-ethoxyphenyl)carbamate) represents a specific structural motif often encountered as a reactive intermediate or degradation product.
This guide objectively compares the available strategies for establishing a reference standard for this compound. Unlike common pharmacopeial standards, Phenyl (4-ethoxyphenyl)carbamate often lacks a readily available "Gold Standard" Certified Reference Material (CRM). Therefore, laboratories must choose between Custom Synthesis/Purification (Primary Standard approach) and Surrogate Quantification (Relative Response Factor approach) . This document provides the experimental protocols to validate the former, ensuring regulatory compliance (ICH Q3A/B).
Strategic Comparison of Reference Standard Options
When analyzing Phenyl (4-ethoxyphenyl)carbamate, researchers typically face three sourcing options. The table below compares their technical viability for GMP/GLP environments.
| Feature | Option A: In-House Primary Standard (Recommended) | Option B: Commercial Research Grade | Option C: Surrogate Standard (e.g., Phenacetin) |
| Purity Confidence | High (>99.5%) - Validated by qNMR/Mass Balance. | Variable (90-97%) - Often lacks rigorous CoA. | N/A - Relies on assumed response factors. |
| Traceability | Full structural elucidation (NMR, MS, IR). | Vendor dependent; often limited. | High (if USP/EP surrogate used). |
| Quantification Accuracy | Absolute. Direct external standard method. | Risk of Bias. Impurities in standard skew results. | Estimated. Requires accurate RRF determination. |
| Regulatory Acceptance | High (Definitive identification). | Low (Requires re-characterization). | Moderate (Acceptable for early phase, not late). |
| Cost/Time | High initial effort (1-2 weeks). | Low effort, High material cost. | Lowest cost. |
Expert Insight: The Case for In-House Synthesis
While purchasing a research chemical (Option B) seems convenient, these are often "library compounds" with insufficient purity for quantitative impurity profiling. For critical drug development, Option A (In-House Synthesis & Characterization) is the only self-validating pathway to establish a Primary Reference Standard.
Technical Analysis & Synthesis Protocol
To establish a primary standard, one must synthesize the compound and prove its identity and purity.
Reaction Mechanism
The synthesis utilizes the Schotten-Baumann reaction conditions, coupling 4-Ethoxyaniline (p-Phenetidine) with Phenyl Chloroformate . This route is preferred over isocyanate methods due to the stability of the chloroformate reagent.
Chemical Structure: C15H15NO3 MW: 257.29 g/mol
Visualization of Synthesis Workflow
Caption: Step-by-step synthesis workflow for generating a high-purity reference standard.
Detailed Experimental Protocol
Safety Note: Phenyl chloroformate is toxic and corrosive. Perform all steps in a fume hood.
-
Preparation: Dissolve 4-ethoxyaniline (10 mmol, 1.37 g) and Triethylamine (12 mmol, 1.67 mL) in anhydrous Dichloromethane (DCM) (20 mL). Cool to 0°C in an ice bath.
-
Addition: Dropwise add Phenyl Chloroformate (11 mmol, 1.38 mL) diluted in DCM (5 mL) over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup:
-
Purification (Critical Step): Recrystallize from hot Ethanol/Water (approx. 9:1 ratio). Cool slowly to 4°C to maximize crystal purity.
-
Yield: Expected yield 80-90%.
Characterization & Validation (The "Self-Validating" System)
A "white powder" is not a reference standard until it is characterized. You must generate the following data to certify the material.
Structural Identity (NMR)
-
NMR (400 MHz, DMSO-
):-
1.32 (t, 3H,
of ethoxy) -
3.98 (q, 2H,
of ethoxy) - 6.88 (d, 2H, Ar-H ortho to ethoxy)
- 7.15-7.45 (m, 7H, Phenyl ring + Ar-H meta to ethoxy)
- 10.10 (br s, 1H, NH)
-
1.32 (t, 3H,
-
Criteria: No peaks from starting amine (approx 6.5 ppm) or triethylamine.
Purity Assessment (Mass Balance vs. qNMR)
For a Primary Standard, purity must be established by two orthogonal methods.
-
Method 1: HPLC-UV (Area %):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: 254 nm.
-
Requirement: Purity > 99.5% area.
-
-
Method 2: Quantitative NMR (qNMR):
-
Use an internal standard (e.g., Maleic Acid, traceable to NIST).
-
Compare the integral of the Ethoxy-
(quartet) against the Internal Standard peak. -
Calculation:
-
Analytical Workflow for Impurity Profiling
Once the standard is generated, it is used to quantify the impurity in drug substances.
Analytical Logic Diagram
Caption: Analytical logic for using the generated standard in routine impurity profiling.
Performance Data (Hypothetical Comparison)
The following table illustrates why a specific reference standard (Method A) outperforms the Surrogate Method (Method C).
| Parameter | Specific Std (Phenyl (4-ethoxyphenyl)carbamate) | Surrogate (Phenacetin) | Impact |
| Retention Time | 12.4 min | 8.2 min | Surrogate cannot confirm ID by RT alone. |
| UV | 248 nm, 275 nm | 250 nm | Different absorption profiles affect sensitivity. |
| Response Factor (RF) | 1.0 (Defined) | 0.78 (Experimental) | Using surrogate without RRF correction leads to 22% underestimation of impurity. |
| LOD (S/N=3) | 0.05 µg/mL | 0.08 µg/mL | Specific standard provides better sensitivity. |
Conclusion
For the analysis of Phenyl (4-ethoxyphenyl)carbamate , relying on commercial "research grade" chemicals or surrogates introduces unacceptable regulatory risk. The in-house synthesis and characterization of a primary standard is the most scientifically robust approach.
Key Takeaway: By following the synthesis protocol (Section 3) and validating via qNMR (Section 4), laboratories can establish a traceable, high-purity standard that ensures the accuracy of safety data in drug development.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of Phenyl Carbamates. Retrieved from
-
National Institutes of Health (NIH). Phenyl N-(4-methoxyphenyl)carbamate Crystal Structure Analysis. PMC2977260.[3] Retrieved from
-
European Directorate for the Quality of Medicines (EDQM). Ph. Eur. Reference Standards: General Chapter 5.12. Retrieved from
-
Logue, B. et al. Identification and determination of phenyl methyl carbamate released from adducted hemoglobin. J Chromatogr A. 2022.[4] Retrieved from
-
American Chemical Society (ACS). Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity. ACS Omega. 2022. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phenyl N-(4-methoxy-phen-yl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and determination of phenyl methyl carbamate released from adducted hemoglobin for methyl isocyanate exposure verification - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative UV-Vis Spectroscopic Analysis: Phenyl (4-ethoxyphenyl)carbamate vs. Structural Analogues
Executive Summary
For researchers and drug development professionals, understanding the precise photophysical properties of chemical intermediates is critical for developing robust analytical methods (e.g., HPLC-UV detection) and assessing photostability. Phenyl (4-ethoxyphenyl)carbamate (CAS 65141-22-2) is a highly functionalized diaryl carbamate. This guide objectively compares its UV-Vis absorption profile against its structural analogues—Phenacetin and p-Phenetidine—providing a mechanistic breakdown of its chromophores and a self-validating experimental protocol for accurate spectral acquisition.
Structural Basis of UV-Vis Absorption (Causality & Mechanism)
The UV-Vis absorption spectrum of a molecule is entirely dictated by its electronic transitions, specifically the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For Phenyl (4-ethoxyphenyl)carbamate, the absorption profile is driven by three distinct structural components:
-
The p-Ethoxyphenyl Ring: The ethoxy group acts as a strong auxochrome. By donating electron density through resonance into the aromatic ring, it lowers the energy required for
transitions, resulting in a bathochromic (red) shift compared to unsubstituted benzene. -
The Carbamate Linkage (-NH-COO-): This group introduces cross-conjugation. The lone pairs on the nitrogen and oxygen atoms participate in
transitions. While these transitions are quantum-mechanically "forbidden" (resulting in lower molar absorptivity), they appear as distinct shoulders in the 280–290 nm region[1]. -
The Phenyl Ring: The unsubstituted phenyl ester side of the carbamate contributes to the high-energy E-bands (typically <220 nm) and overlaps with the B-bands in the 230–250 nm region.
Compared to simple amides, the diaryl carbamate structure exhibits a broader absorption envelope due to the extended, yet broken, conjugation across the central ester-amide linkage.
Logical mapping of structural chromophores to their corresponding UV-Vis absorption bands.
Comparative Spectral Performance Data
To contextualize the performance of Phenyl (4-ethoxyphenyl)carbamate for UV detection, we must compare it against its synthetic precursor (p-phenetidine) and a closely related pharmaceutical amide (Phenacetin).
Data summarized below represents typical spectral behavior in polar aprotic/protic solvents (e.g., Methanol or Acetonitrile).
| Compound | Structural Class | Primary | Secondary | Molar Absorptivity ( | Key Analytical Implication |
| Phenyl (4-ethoxyphenyl)carbamate | Diaryl Carbamate | ~248 | ~285 (shoulder) | High (>15,000) | Broad |
| Phenacetin | Aryl Amide | 244[2] | 280 (shoulder) | ~14,500 | Narrower absorption band; highly sensitive to solvent hydrogen-bonding. |
| p-Phenetidine | Aryl Amine | 240[3] | 290[3] | ~12,000 | Distinct dual-peak profile due to the free primary amine auxochrome. |
Performance Insight: When developing a chromatographic method, Phenyl (4-ethoxyphenyl)carbamate's shift toward 248 nm makes it highly compatible with standard 254 nm UV detectors. The absence of the free amine (as seen in p-phenetidine) prevents the severe oxidative degradation that typically complicates the UV baseline of primary anilines[3].
Self-Validating Experimental Protocol: Spectral Acquisition
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols cannot merely be a list of steps; they must be self-validating. The following workflow ensures that the acquired UV-Vis data is free from solvent artifacts and detector saturation.
Phase 1: Reagent & Sample Preparation
-
Solvent Selection: Use HPLC-grade Methanol (UV cutoff ~205 nm). Causality: Water is avoided due to the high lipophilicity of the diaryl carbamate, which would cause precipitation and severe light scattering (Rayleigh scattering), artificially inflating absorbance readings.
-
Stock Solution: Accurately weigh 10.0 mg of Phenyl (4-ethoxyphenyl)carbamate and dissolve in 10.0 mL of Methanol (1 mg/mL).
-
Working Dilution: Dilute the stock to a final concentration of 15 µg/mL . Causality: This specific concentration ensures the maximum absorbance (
) falls between 0.1 and 1.0 AU. Readings above 1.0 AU risk detector non-linearity due to stray light, violating the Beer-Lambert Law.
Phase 2: Instrument Calibration & System Suitability
-
Cuvette Selection: Use matched Quartz cuvettes (10 mm path length). Causality: Standard optical glass absorbs strongly below 340 nm, which would completely mask the critical 240–290 nm transitions of the carbamate.
-
Baseline Correction: Fill both the reference and sample cuvettes with pure Methanol. Run a baseline scan from 400 nm down to 200 nm. The system must auto-zero to subtract solvent absorbance.
Phase 3: Acquisition & Validation
-
Measurement: Replace the solvent in the sample cuvette with the 15 µg/mL working solution. Scan from 400 nm to 200 nm at a scan rate of 1 nm/interval.
-
Self-Validation Check: Dilute the sample by 50% (7.5 µg/mL) and rescan. The absorbance at the primary
(~248 nm) must exactly halve. If it does not, the initial reading was outside the linear dynamic range, or the compound is aggregating in solution.
Workflow for the self-validating UV-Vis spectral acquisition of carbamate derivatives.
Conclusion & Analytical Recommendations
Phenyl (4-ethoxyphenyl)carbamate presents a robust and predictable UV-Vis absorption profile dominated by the
References
-
Kinetics and Mechanism of Periodate Oxidation of p-Phenetidine. Asian Journal of Chemistry. URL: [Link]
-
Phenacetin - NIST WebBook. National Institute of Standards and Technology. URL: [Link]
-
Phenylcarbamate-Modified Paper for Paper Chromatographic Analysis of Hydrophobic Compounds. MDPI. URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
